molecular formula C5H7N3O B1416217 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 675617-95-5

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1416217
CAS No.: 675617-95-5
M. Wt: 125.13 g/mol
InChI Key: IGMKFRWHQLJAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 675617-95-5) is a versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry research . It features a 1,2,4-triazole core, a π-excessive, aromatic ring system known for its diverse biological activities, and is functionalized with an ethyl group and a reactive formyl moiety, making it a valuable precursor for further chemical derivatization . The compound is supplied as a liquid with a calculated density of 1.24 g/cm³ and a predicted boiling point of approximately 277.4°C . It has a molecular weight of 125.13 g/mol and a purity of 95.0% . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically used agents with antifungal (e.g., fluconazole, itraconazole), anticancer (e.g., anastrozole, letrozole), and antiviral properties . The presence of the aldehyde group in this molecule allows researchers to easily synthesize a wide array of derivatives, such as Schiff bases, hydrazones, and more complex fused heterocyclic systems, which are crucial for exploring novel pharmacologically active compounds . Its primary research value lies in its application as a key synthetic intermediate for the development of new chemical entities, particularly in high-throughput and combinatorial chemistry approaches aimed at generating molecular diversity . Please handle this compound with care. It is classified as harmful and irritating, with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) is recommended. This product is intended for research purposes as a chemical building block and is strictly for Professional Manufacturing, Research Laboratories, and Industrial or Commercial usage. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, personal use, or consumption . All sales are final.

Properties

IUPAC Name

2-ethyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKFRWHQLJAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651004
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675617-95-5
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic compound that has emerged as a crucial intermediate in various fields of chemical synthesis. Belonging to the family of heterocyclic building blocks, its unique molecular architecture, which combines a 1,2,4-triazole ring with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecules.[1] The 1,2,4-triazole moiety is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, a feature that has led to its incorporation into numerous clinically successful drugs.[2][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, applications, and handling of this compound, offering a technical resource for professionals in drug discovery, agrochemical development, and material science.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 675617-95-5[1][4][5]
Molecular Formula C₅H₇N₃O[1][4][5]
Molecular Weight 125.13 g/mol [1][5]
Appearance Light yellow liquid or solid[4][5]
Physical Form Solid[5]
Purity ≥ 95% (Confirmed by NMR)[4]
SMILES String O=C([H])C1=NC=NN1CC[5][6]
InChI Key IGMKFRWHQLJAJS-UHFFFAOYSA-N[5]
Storage Conditions Store at 0-8°C[4]
Flash Point Not applicable[5]
Predicted XlogP 0.1[6]

Predicted Collision Cross Section (CCS) Data (Calculated using CCSbase) [6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 126.06619122.4
[M+Na]⁺ 148.04813132.7

Molecular Structure and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aromatic triazole ring, the N1-ethyl substituent, and the C5-aldehyde group.

workflow start Dissolve Aldehyde (1.0 eq) in Anhydrous Solvent add_amine Add Primary Amine (1.1 eq) start->add_amine form_imine Stir to Form Imine Intermediate add_amine->form_imine cool Cool to 0°C form_imine->cool add_reductant Add Reducing Agent (e.g., STAB, 1.5 eq) cool->add_reductant warm_stir Warm to RT, Stir 2-16h add_reductant->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench Reaction (e.g., with H₂O) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure Amine Product characterize->end

References

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 675617-95-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a privileged structure in numerous clinically approved drugs, particularly in the realm of antifungal agents that target lanosterol 14α-demethylase (CYP51). This document details the physicochemical properties of the title compound, outlines a robust and plausible synthetic route, provides expected analytical characterization data, and explores its chemical reactivity. Furthermore, it delves into the rationale for its application in drug discovery, focusing on its role as a key intermediate for creating novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound is a versatile heterocyclic aldehyde that serves as a critical intermediate in the synthesis of more complex molecules. The core 1,2,4-triazole ring is an essential pharmacophore known for its metabolic stability and its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2] The true value of this specific compound lies in the strategic placement of its functional groups:

  • The N1-Ethyl Group: This small alkyl substituent enhances lipophilicity compared to the parent NH-triazole, which can be crucial for membrane permeability and improving pharmacokinetic profiles of derivative drug candidates.

  • The C5-Carbaldehyde Group: This electrophilic handle is the primary site for chemical elaboration. It provides a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

The convergence of these features makes this compound a molecule of significant interest for scaffold decoration in the pursuit of novel fungicides, anticancer agents, and specialized polymers.[3]

Physicochemical and Safety Profile

A summary of the key physical and chemical properties is presented below. It is important to note that while a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety precautions should be based on the known hazards of related heterocyclic aldehydes and the general class of triazoles.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 675617-95-5[4][5]
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
Appearance Light yellow liquid or solid[3][5]
Purity ≥ 95% (by NMR)[3]
SMILES O=C([H])C1=NC=NN1CC[5]
InChIKey IGMKFRWHQLJAJS-UHFFFAOYSA-N[5]
Storage Store at 0-8°C[3]

Safety Summary: While specific toxicity data is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Assume the compound is harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Synthesis and Purification

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Formylation Triazole 1H-1,2,4-Triazole EthylTriazole 1-Ethyl-1H-1,2,4-triazole Triazole->EthylTriazole Alkylation EtI Iodoethane EtI->EthylTriazole Alkylation Base NaH or K2CO3 Base->EthylTriazole Alkylation Solvent1 DMF Solvent1->EthylTriazole Alkylation Vilsmeier POCl3 / DMF Target This compound EthylTriazole->Target Intermediate Vilsmeier->Target Vilsmeier-Haack Reaction

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 1-Ethyl-1H-1,2,4-triazole

  • Rationale: This step introduces the ethyl group onto the triazole nucleus. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the triazole, facilitating nucleophilic attack on the iodoethane.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous DMF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0°C and add iodoethane (1.05 eq.) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting triazole is consumed.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-ethyl-1H-1,2,4-triazole.

Part B: Formylation via Vilsmeier-Haack Reaction [7][8][9]

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.[8][10] The reaction of DMF with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the triazole ring. The C5 position is the most electron-rich and sterically accessible carbon, leading to regioselective formylation.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.) and cool to 0°C.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, maintaining the temperature below 5°C. The Vilsmeier reagent will form as a solid or thick slurry.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

    • Add 1-ethyl-1H-1,2,4-triazole (1.0 eq.) to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude aldehyde by column chromatography on silica gel to afford the final product.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were identified. However, based on known chemical shifts for related 1,2,4-triazole derivatives, a predicted NMR profile can be constructed.[11][12][13][14][15][16] This serves as a benchmark for researchers to confirm the identity of their synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-CHO 9.9 - 10.1 (s, 1H)184.0 - 186.0Aldehyde proton is a sharp singlet. Carbon is highly deshielded.
C3-H 8.1 - 8.3 (s, 1H)146.0 - 148.0Triazole ring proton.
-N-CH₂-CH₃ 4.3 - 4.5 (q, 2H, J≈7.2 Hz)42.0 - 44.0Methylene protons adjacent to the nitrogen.
-N-CH₂-CH₃ 1.5 - 1.7 (t, 3H, J≈7.2 Hz)14.0 - 16.0Methyl protons of the ethyl group.
C5-CHO -155.0 - 157.0Carbon of the triazole ring bearing the aldehyde.
  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹, C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹, and C=N stretching from the triazole ring around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS): The expected [M+H]⁺ peak would be at m/z 126.0662.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is a cornerstone of synthetic chemistry, and its presence on the 1-ethyl-1,2,4-triazole scaffold opens numerous avenues for diversification. Three exemplary and highly valuable transformations are detailed below.

Reductive Amination
  • Concept: This is one of the most powerful methods for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[17][18] This reaction is fundamental in medicinal chemistry for linking the triazole core to other pharmacophores or linker units.[19][20]

  • General Protocol:

    • Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane.

    • Add a mild acid catalyst, such as acetic acid (0.1 eq.), to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions.

    • Continue stirring at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

    • Purify via standard chromatographic methods.

Reductive_Amination start Triazole-CHO amine + R¹R²NH start->amine reagents NaBH(OAc)₃ AcOH (cat.) amine->reagents product Triazole-CH₂-NR¹R² reagents->product

Caption: Workflow for Reductive Amination.

Wittig Reaction
  • Concept: The Wittig reaction is a premier method for alkene synthesis from carbonyl compounds.[1][21][22][23][24] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This allows for the conversion of the C=O bond into a C=C bond, enabling the synthesis of vinyl-triazole derivatives.

  • General Protocol:

    • Suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C or -78°C, depending on the ylide stability.

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the colored ylide.

    • Stir for 30-60 minutes.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation
  • Concept: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or ammonia.[25][26][27][28][29] The product is typically an α,β-unsaturated system, which is a versatile Michael acceptor for further synthetic transformations.

  • General Protocol:

    • Dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in a solvent such as ethanol or toluene.

    • Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq.).

    • Reflux the mixture, often with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If the product is soluble, concentrate the solvent and purify by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Fungal Ergosterol Biosynthesis

The 1,2,4-triazole nucleus is the cornerstone of several blockbuster antifungal drugs, including fluconazole and itraconazole.[30][31][32] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[30][31][32][33][34] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • Mechanism of Action: The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the surrounding amino acid residues.[30][32] This potent inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungistatic or fungicidal activity.[31]

This compound is an ideal starting point for creating new generations of CYP51 inhibitors. The aldehyde group can be elaborated into various side chains designed to optimize binding affinity and selectivity for the fungal enzyme over its human ortholog.[30][32][35]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 1,2,4-Triazole Derivatives Inhibitor->CYP51 Inhibition CYP51->Ergosterol Demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Conclusion

This compound represents a strategically important and highly versatile building block for chemical synthesis. Its combination of a proven heterocyclic pharmacophore and a reactive aldehyde handle makes it an invaluable tool for researchers in drug discovery and materials science. This guide has provided a framework for its synthesis, characterization, and chemical manipulation, with a particular focus on its potential for developing novel antifungal agents. The protocols and data herein, while based on established chemical principles, provide a solid foundation for the practical application of this compound in the laboratory.

References

An In-depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone of contemporary medicinal and agricultural chemistry.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, imparts favorable properties to parent molecules, including metabolic stability, hydrogen bonding capabilities, and a distinct dipole moment. These characteristics make 1,2,4-triazole derivatives adept at interacting with biological targets with high affinity and specificity.[1] As a result, this scaffold is integral to a wide array of clinically significant drugs, most notably antifungal agents like fluconazole and voriconazole, as well as compounds with antiviral, anticancer, and anticonvulsant properties.[1][3]

This guide focuses on a specific, functionalized derivative: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. The presence of both an N-ethyl group and a C5-aldehyde functionality makes this molecule a highly versatile and valuable building block for the synthesis of more complex, biologically active compounds.[4] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular fragments, while the N-ethyl group can influence solubility and binding interactions. This guide provides an in-depth exploration of its molecular structure, a proposed synthetic pathway, its spectroscopic signature, and its potential applications, particularly in the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a small heterocyclic molecule with the chemical formula C₅H₇N₃O. The core of the molecule is the planar 1,2,4-triazole ring. An ethyl group is attached to the nitrogen at position 1 (N1), and a carbaldehyde (formyl) group is attached to the carbon at position 5 (C5).

Structural Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: C5-Formylation start 1H-1,2,4-triazole reagent1 Ethyl halide (e.g., EtI, EtBr) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) start->reagent1 Reaction product1 1-Ethyl-1H-1,2,4-triazole reagent1->product1 Yields reagent2 1. Strong Base (e.g., n-BuLi)   Solvent (e.g., Anhydrous THF)   -78 °C 2. Formylating Agent (e.g., DMF) product1->reagent2 Reaction product1->reagent2 product2 This compound reagent2->product2 Yields Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Derivative (e.g., derived from This compound) Triazole->Intermediate Inhibits CYP51

References

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this versatile heterocyclic compound. While experimental data for this specific molecule is not publicly available, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures found in the scientific literature.

Introduction

This compound, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol , is a key building block in medicinal and agricultural chemistry.[1][2] Its triazole core is a recognized pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][3] The aldehyde functional group provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex, biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps.

Molecular Structure and Key Features

The structure of this compound, presented below, features a 5-membered aromatic triazole ring substituted with an ethyl group at the N1 position and a carbaldehyde group at the C5 position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in a suitable solvent like CDCl₃ would exhibit distinct signals for the ethyl, aldehyde, and triazole protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~8.1Singlet1HTriazole ring proton (C3-H)
~4.5Quartet2HMethylene protons (-CH₂-)
~1.5Triplet3HMethyl protons (-CH₃)

Interpretation:

  • Aldehyde Proton (~10.2 ppm): The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group. This is a characteristic chemical shift for aldehydes.

  • Triazole Ring Proton (~8.1 ppm): The proton on the triazole ring (C3-H) is anticipated to appear as a singlet in the aromatic region. For comparison, the triazole CH proton in 5-substituted ethyl 1,2,4-triazole-3-carboxylates has been reported at δ 8.65.[5]

  • Ethyl Group Protons: The ethyl group will present as a classic quartet for the methylene protons (~4.5 ppm) coupled to the methyl protons, and a triplet for the methyl protons (~1.5 ppm) coupled to the methylene protons. The downfield shift of the methylene protons is due to their proximity to the electronegative nitrogen atom of the triazole ring.

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl Carbon (-CHO)
~158Triazole Ring Carbon (C5)
~145Triazole Ring Carbon (C3)
~45Methylene Carbon (-CH₂-)
~14Methyl Carbon (-CH₃)

Interpretation:

  • Carbonyl Carbon (~185 ppm): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, a characteristic feature of this functional group.

  • Triazole Ring Carbons (~158 and ~145 ppm): The two carbons of the triazole ring will appear in the aromatic region. The carbon atom C5, attached to the electron-withdrawing aldehyde group and a nitrogen atom, is predicted to be further downfield than C3.

  • Ethyl Group Carbons (~45 and ~14 ppm): The methylene carbon will be more deshielded than the methyl carbon due to its direct attachment to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic, triazole ring)
~2950MediumC-H stretch (aliphatic, ethyl group)
~1700StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongC=N and C=C stretches (triazole ring)

Interpretation:

  • C=O Stretch (~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is the most characteristic signal for the carbonyl group of the aldehyde.

  • C-H Stretches: Aromatic C-H stretching from the triazole ring is expected around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear around 2950 cm⁻¹.

  • Triazole Ring Vibrations: The C=N and C=C stretching vibrations within the triazole ring typically give rise to absorptions in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted monoisotopic mass is 125.0589 g/mol .[6]

m/zPredicted Fragment
125[M]⁺
96[M - CHO]⁺
69[M - C₂H₅ - CHO]⁺ or [M - N₂ - CHO]⁺

Predicted Fragmentation Pathway:

M [C₅H₇N₃O]⁺ m/z = 125 F1 [C₄H₇N₃]⁺ m/z = 96 M->F1 - CHO F2 [C₂H₃N₂]⁺ m/z = 69 F1->F2 - C₂H₅

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 125. A primary fragmentation would likely involve the loss of the formyl radical (-CHO), resulting in a fragment at m/z 96. Subsequent fragmentation could involve the loss of the ethyl group (-C₂H₅) to give a fragment at m/z 69.

Experimental Protocols

The following are standard, field-proven methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

IR Data Acquisition
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Data Acquisition
  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Introduction:

    • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

    • EI: Introduce a volatile sample directly into the high-vacuum source where it is vaporized and ionized.

  • Data Collection: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this important heterocyclic building block. While these predicted data await experimental verification, they provide a strong foundation for the identification and characterization of this compound in a research and development setting.

References

Tautomerism in Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. The functionality of substituted 1,2,4-triazoles is intimately linked to their tautomeric behavior, a phenomenon of prototropic isomerization that dictates the molecule's structure, reactivity, and intermolecular interactions. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted 1,2,4-triazole systems. It elucidates the fundamental principles governing the stability of the primary 1H, 2H, and 4H tautomers, with a focus on the nuanced interplay of substituent effects, solvent polarity, and pH. This guide further presents detailed, field-proven experimental and computational methodologies for the unambiguous characterization of these tautomeric forms, empowering researchers to confidently navigate this critical aspect of 1,2,4-triazole chemistry.

The Landscape of Tautomerism in 1,2,4-Triazoles: A Dynamic Equilibrium

Prototropic tautomerism in substituted 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring, giving rise to three potential annular tautomers: the 1H, 2H, and 4H forms.[1] The position of this mobile proton profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall topography, thereby modulating its biological activity.[2] The unsubstituted 1,2,4-triazole predominantly exists as the more stable 1H-tautomer.[1] However, the introduction of substituents at the C3 and C5 positions can dramatically shift this equilibrium.

Tautomers cluster_factors Influencing Factors T1 1H-Tautomer T2 2H-Tautomer T1->T2 H⁺ shift T4 4H-Tautomer T1->T4 H⁺ shift T2->T4 H⁺ shift Substituents Substituents Substituents->T1 Substituents->T2 Substituents->T4 Solvent Solvent Solvent->T1 Solvent->T2 Solvent->T4 pH pH pH->T1 pH->T2 pH->T4

Caption: The dynamic equilibrium between the 1H, 2H, and 4H tautomers of substituted 1,2,4-triazoles is influenced by a confluence of factors.

In addition to annular tautomerism, substituted 1,2,4-triazoles bearing hydroxyl or thiol groups at the C3 or C5 positions can exhibit keto-enol or thione-thiol tautomerism, respectively.[2] This introduces further structural diversity and complexity to the system. For instance, 1,2,4-triazol-5-ones exist in equilibrium between their keto (amide) and enol (hydroxy) forms, while their sulfur analogs, 1,2,4-triazole-5-thiones, exhibit a thione-thiol equilibrium.[1][2] Quantum chemical calculations have shown that for 1,2,4-triazole-3-thione and its derivatives, the thione form is generally the most stable in the gas phase.[1]

Guiding the Equilibrium: Key Factors Influencing Tautomer Stability

The delicate balance between the 1H, 2H, and 4H tautomers is not static but is rather a dynamic interplay of several key factors. A thorough understanding of these influences is critical for predicting and controlling the predominant tautomeric form in a given system.

The Decisive Role of Substituents

The electronic nature of substituents at the C3 and C5 positions exerts a profound influence on the relative stability of the tautomers.[1]

  • Electron-donating groups (EDGs) , such as -NH₂, -OH, and -OR, tend to stabilize the 2H-tautomer . This is attributed to favorable electronic delocalization and resonance effects.

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the 1H-tautomer . These groups withdraw electron density from the ring, and the 1H form is often electronically more stable under these conditions.

  • The 4H-tautomer is frequently the least stable form, often being a minor component in the equilibrium mixture.[3]

The position of the substituent also plays a crucial role. For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to reside on the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[4] Furthermore, the potential for intramolecular hydrogen bonding can significantly impact tautomer preference.[5][6]

The Influence of the Surrounding Medium: Solvent Effects and pH

The polarity of the solvent can significantly modulate the tautomeric equilibrium.[2] Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For example, in some 3-amino-5-nitro-1,2,4-triazoles, the 2H-tautomer is favored in polar solvents.[7]

The pH of the medium is another critical determinant, as protonation or deprotonation of the triazole ring can favor specific tautomeric forms. The acidity constants (pKa) of the different tautomers will vary, leading to a pH-dependent distribution of species in solution.

Unambiguous Characterization: A Multi-pronged Approach

A combination of experimental and computational techniques is indispensable for the definitive characterization of the tautomeric forms of substituted 1,2,4-triazoles.[1]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_interpretation Data Integration & Interpretation Synthesis Synthesis of Substituted 1,2,4-Triazole Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR IR Infrared Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_ray X-ray Crystallography Purification->X_ray Computational Computational Modeling (DFT) Purification->Computational Integration Integration of Experimental and Computational Data NMR->Integration IR->Integration UV_Vis->Integration X_ray->Integration Computational->Integration Determination Determination of Predominant Tautomer(s) and Equilibrium Ratios Integration->Determination

Caption: An integrated workflow for the synthesis and comprehensive characterization of tautomerism in substituted 1,2,4-triazoles.

Experimental Protocols for Tautomer Elucidation

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[2] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted 1,2,4-triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can directly influence the tautomeric equilibrium.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz).

    • Use a spectral width of approximately 0-15 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 0-250 ppm.

    • A sufficient number of scans (often 1024 or more) is required for adequate signal intensity.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to different tautomers if the interconversion is slow on the NMR timescale.

    • Carefully integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers in solution.[8]

    • Compare the observed chemical shifts with those predicted from computational modeling to aid in the assignment of each tautomer.

IR spectroscopy is particularly useful for identifying functional groups and can be used to probe tautomerism in both the solid and solution states.

Step-by-Step Protocol for Solid-State IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry 1,2,4-triazole sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle to form a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For example, in a 1,2,4-triazole-5-thione, the C=S stretch of the thione form (around 1166-1258 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2700 cm⁻¹) can be distinguished.[8]

UV-Vis spectroscopy probes the electronic transitions within a molecule, which differ for each tautomer due to variations in their conjugated systems.

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the 1,2,4-triazole derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the experimental spectrum with spectra simulated for each tautomer using computational methods.[5] This comparison, often weighted by the Boltzmann distribution of calculated tautomer energies, can provide strong evidence for the predominant tautomeric form(s) in solution.

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, definitively identifying the tautomeric form present in the crystal lattice by precisely locating all atoms, including hydrogen atoms.[9]

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[2]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms and confirming the tautomeric form in the solid state.

Computational Approaches: Predicting and Corroborating Experimental Findings

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern tautomerism studies.[1] They provide invaluable insights into the intrinsic stabilities of tautomers and can be used to simulate spectroscopic data to aid in the interpretation of experimental results.

Workflow for DFT Calculations:

  • Structure Optimization: Build all possible tautomeric structures of the substituted 1,2,4-triazole and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][3]

  • Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[1] The tautomer with the lowest energy is predicted to be the most stable.

  • Solvent Modeling: To simulate solution-phase behavior, employ a continuum solvation model (e.g., SMD, IEFPCM) to account for the effect of the solvent.[5]

  • Spectroscopic Property Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for each optimized tautomer.[1] These simulated data can then be directly compared with experimental results to validate the computational model and confirm the identity of the observed tautomers.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is quantified by the difference in their Gibbs free energy (ΔG) or electronic energy (ΔE). These values can be obtained from computational calculations and used to predict the equilibrium constant (KT) and the relative populations of the tautomers.

Substituent at C5TautomerRelative Energy (kcal/mol)Predicted Major Tautomer
-H (unsubstituted)1H0.01H
4H>6.0
-NH₂ (Amino)1H~01H/2H (nearly isoenergetic)
2H~0
4H~7.0
-NO₂ (Nitro)1H0.01H (in gas phase)
2H(favored in polar solvents)2H (in polar solvents)
-OH (Hydroxy)1H(Dependent on other substituents and conditions)Varies
2H
4H
-SH (Mercapto)ThioneGenerally more stableThione
Thiol

Note: The relative energies are approximate and can vary depending on the computational method, basis set, and the presence of other substituents. Data is compiled from multiple sources for illustrative purposes.[1][7]

Biological Significance and Implications for Drug Development

The tautomeric state of a 1,2,4-triazole derivative is of critical importance in drug design and development.[2] Different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity profiles. These properties directly govern how a molecule interacts with its biological target, such as an enzyme active site or a receptor.[2] A change in the predominant tautomer can lead to a significant alteration or loss of biological activity. Therefore, a comprehensive understanding and characterization of the tautomeric landscape of any new 1,2,4-triazole-based drug candidate is an indispensable step in the drug discovery process.

Conclusion

The tautomerism of substituted 1,2,4-triazoles is a multifaceted phenomenon with profound implications for their chemical and biological properties. As this guide has detailed, a synergistic approach that combines rigorous experimental characterization with insightful computational modeling is essential for the unambiguous elucidation of tautomeric equilibria. By leveraging the methodologies outlined herein, researchers in drug development and materials science can gain a deeper understanding of their 1,2,4-triazole systems, enabling more rational design strategies and ultimately accelerating the discovery of novel, impactful molecules.

References

A Technical Guide to 1-Substituted-1H-1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone "privileged structure" in medicinal chemistry, renowned for its metabolic stability and versatile hydrogen bonding capabilities.[1] This guide focuses on a particularly valuable subclass: 1-substituted-1H-1,2,4-triazole-5-carbaldehydes. The aldehyde functional group at the C5 position serves as a highly reactive and versatile synthetic handle, enabling extensive molecular elaboration for the development of novel therapeutic agents and functional materials. We will explore robust synthetic methodologies, detail the characteristic chemical reactivity of this scaffold, and highlight its significant applications in drug discovery, supported by quantitative data and detailed experimental protocols.

Introduction: The Strategic Importance of the 1,2,4-Triazole-5-Carbaldehyde Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle integral to numerous marketed drugs, including the antifungal agents Fluconazole and Voriconazole, the antiviral Ribavirin, and the aromatase inhibitors Letrozole and Anastrozole used in cancer therapy.[1][2] Its success is attributed to its unique physicochemical properties, such as its ability to act as a bioisostere for amide or ester groups, enhancing pharmacokinetic profiles.[1]

The introduction of a carbaldehyde (-CHO) group at the 5-position transforms the stable triazole core into a dynamic building block. This aldehyde provides a crucial electrophilic site for a myriad of chemical transformations, allowing chemists to readily introduce diverse functional groups and build molecular complexity. This capability is paramount in drug development for lead optimization and the exploration of structure-activity relationships (SAR).

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 1-substituted-1H-1,2,4-triazole-5-carbaldehydes can be approached through several strategic pathways. The choice of method often depends on the nature of the N1-substituent and the availability of starting materials.

Method A: Direct Formylation of 1-Substituted-1H-1,2,4-Triazoles

Direct formylation is an efficient route, with the Vilsmeier-Haack and Duff reactions being the most prominent examples.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The resulting electrophilic iminium salt reacts with the electron-rich triazole ring to introduce the formyl group after hydrolysis.[4][5] This method is particularly effective for triazoles activated with electron-donating groups.[4]

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glyceroboric acid or, more effectively, trifluoroacetic acid (TFA).[6][7] While traditionally used for phenols, modified Duff conditions with TFA have expanded its scope to other aromatic systems, offering mild conditions and good yields.[7] Formylation generally occurs ortho to activating groups, a principle that can be applied to substituted triazole systems.[6][8]

Method B: Oxidation of 5-Methyl or 5-Hydroxymethyl Precursors

A highly reliable and common strategy involves the oxidation of a pre-existing C5 substituent.

  • Starting Material: The synthesis begins with a 1-substituted-5-methyl- or 5-(hydroxymethyl)-1H-1,2,4-triazole. The hydroxymethyl intermediate is often prepared by the reduction of a corresponding C5-carboxylic acid ester.

  • Oxidation: The alcohol is then oxidized to the aldehyde using a variety of reagents. Mild oxidants like manganese dioxide (MnO₂) are frequently used to prevent over-oxidation to the carboxylic acid. Other systems, such as those based on Dess-Martin periodinane, can also be employed for this transformation.

Method C: Reductive Transformation of C5-Nitrile or C5-Ester Derivatives

Functional group interconversion provides another powerful route.

  • From Nitriles: Catalytic hydrogenation of a 1-substituted-1H-1,2,4-triazole-5-carbonitrile over a palladium catalyst can yield the corresponding carbaldehyde.[9] Careful control of reaction conditions is critical to stop the reduction at the aldehyde stage and prevent formation of the amine.

  • From Esters: The partial reduction of a C5-ester, such as a methyl or ethyl ester, can be achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely used for converting esters to aldehydes.

Workflow for Major Synthetic Pathways

Synthesis cluster_start Starting Materials cluster_methods Synthetic Transformations cluster_product Target Compound Start_Triazole 1-Substituted-1H-1,2,4-triazole Formylation Direct Formylation Start_Triazole->Formylation Vilsmeier-Haack or Duff Reaction Start_Methanol 1-Substituted-5-(hydroxymethyl)-1H-1,2,4-triazole Oxidation Oxidation Start_Methanol->Oxidation MnO2, DMP, etc. Start_Nitrile 1-Substituted-5-carbonitrile-1H-1,2,4-triazole Reduction Partial Reduction Start_Nitrile->Reduction Catalytic Hydrogenation or DIBAL-H Product 1-Substituted-1H-1,2,4-triazole-5-carbaldehyde Formylation->Product Oxidation->Product Reduction->Product

Caption: Key synthetic routes to the target carbaldehyde.

Key Chemical Transformations and Reactivity

The aldehyde group at the C5 position is a versatile functional handle for a wide range of subsequent reactions, making it invaluable for generating libraries of compounds for biological screening.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine (Schiff base), which is then reduced in situ by agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines, respectively. This is one of the most powerful methods for introducing diverse amine side chains.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems.

  • Formation of Heterocycles: The aldehyde can serve as a key precursor for the synthesis of fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of fused pyrazole or triazine rings, depending on the reaction partners and conditions.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to the primary alcohol with mild reducing agents like sodium borohydride.[10][11]

Diagram of Key Aldehyde Transformations

Reactivity cluster_products Derivative Products Core 1-R-1H-1,2,4-Triazole-5-CHO Amine Secondary/Tertiary Amine Core->Amine Reductive Amination (R'₂NH, NaBH₃CN) Alkene Alkene Derivative Core->Alkene Wittig Reaction (Ph₃P=CHR') Unsaturated α,β-Unsaturated System Core->Unsaturated Knoevenagel Condensation (CH₂(CN)CO₂Et, base) Fused Fused Heterocycle Core->Fused Cyclocondensation (e.g., Hydrazine) Acid Carboxylic Acid Core->Acid Oxidation ([O]) Alcohol Primary Alcohol Core->Alcohol Reduction ([H])

Caption: Major reaction pathways of the C5-carbaldehyde.

Applications in Medicinal Chemistry

The 1,2,4-triazole-5-carbaldehyde scaffold is a precursor to a multitude of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[12][13]

Therapeutic AreaTarget/MechanismExample ApplicationReference
Antifungal Inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[1]Precursor for Fluconazole or Voriconazole analogues.[1]
Anticancer Aromatase inhibition (e.g., Letrozole); development of novel kinase inhibitors or cytotoxic agents.Synthesis of novel aromatase inhibitors or other targeted agents.[1]
Antiviral Nucleoside analogue incorporation (e.g., Ribavirin).Building block for novel antiviral nucleoside analogues.[1][2]
Herbicidal Inhibition of protoporphyrinogen oxidase (PPO).Design of novel herbicides with selectivity for weeds over crops like soybeans.[14]
Antibacterial Various, often involving enzyme inhibition or disruption of cell wall synthesis.Synthesis of Schiff bases and other derivatives with activity against strains like S. aureus and E. coli.[12]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde via Vilsmeier-Haack Formylation
  • Rationale: This protocol utilizes the classic Vilsmeier-Haack conditions, which are effective for formylating moderately activated aromatic and heteroaromatic systems. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent.

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

    • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

    • Substrate Addition: Dissolve 1-phenyl-1H-1,2,4-triazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by TLC.

    • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Hydrolysis: Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution (e.g., 30% NaOH) to hydrolyze the intermediate iminium salt. Stir for 1 hour.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol and Subsequent Oxidation
  • Rationale: This two-step protocol is a robust alternative when direct formylation is inefficient. It involves the reduction of a stable ester to a primary alcohol, followed by a mild oxidation that selectively targets the alcohol without affecting the triazole ring.

  • Step 1: Reduction of Ethyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate

    • Dissolve the starting ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

    • Add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in THF dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction carefully by sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude alcohol, which can be used directly in the next step.

  • Step 2: Oxidation to 1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde

    • Dissolve the crude alcohol from the previous step (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

    • Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The activity of MnO₂ is crucial for reaction success.

    • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

1-Substituted-1H-1,2,4-triazole-5-carbaldehydes are exceptionally valuable intermediates in synthetic and medicinal chemistry. The synthetic routes described herein—direct formylation, oxidation of precursors, and reduction of nitriles/esters—provide reliable and versatile methods for accessing this core scaffold. The reactivity of the aldehyde group opens a gateway to vast chemical diversity, enabling the synthesis of extensive compound libraries for drug discovery programs targeting a wide range of diseases. Future research will likely focus on developing more sustainable and atom-economical catalytic methods for their synthesis and exploring their application in novel areas such as materials science and chemical biology.

References

The 1,2,4-Triazole Nucleus: A Historical and Synthetic Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of a Privileged Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3][4] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters, have cemented its status as a "privileged structure" in medicinal chemistry.[1] This guide provides a comprehensive exploration of the discovery and evolution of 1,2,4-triazole synthesis, offering researchers, scientists, and drug development professionals a detailed understanding of both classical and contemporary methodologies.

A Legacy of Discovery: The Dawn of 1,2,4-Triazole Synthesis

The journey into the synthesis of 1,2,4-triazoles began over a century ago, with pioneering chemists laying the groundwork for what would become a critical area of heterocyclic chemistry. These foundational methods, while often requiring harsh conditions, remain relevant and instructive.

The Pellizzari Reaction: A Classic Condensation

In 1911, Guido Pellizzari reported a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[5][6] This reaction, now known as the Pellizzari reaction, typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[5]

The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[7]

Pellizzari_Mechanism Pellizzari Reaction Mechanism Amide R-C(=O)NH2 (Amide) Intermediate1 R-C(O-)-NH2-C(=O)R' (Tetrahedral Intermediate) Amide->Intermediate1 + Acylhydrazide Acylhydrazide R'-C(=O)NHNH2 (Acylhydrazide) Acylhydrazide->Intermediate1 Intermediate2 Acyl Amidrazone Intermediate Intermediate1->Intermediate2 - H2O CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-triazole CyclizedIntermediate->Triazole - H2O Einhorn_Brunner_Workflow Einhorn-Brunner Reaction Workflow Start Start: Diacylamine (Imide) & Hydrazine Derivative Step1 Acid-Catalyzed Condensation (e.g., Glacial Acetic Acid) Start->Step1 Step2 Heating and Reflux (110-120 °C, 2-8 hours) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Work-up and Isolation (Cooling, Precipitation, Filtration) Step3->Step4 Reaction Complete Product Substituted 1,2,4-Triazole Product Step4->Product

References

Methodological & Application

Synthesis of Novel Schiff Bases from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and its role as a pharmacophore capable of engaging in crucial hydrogen bonding interactions within biological targets. This five-membered heterocycle is a key structural motif in a plethora of clinically significant drugs, exhibiting a wide array of biological activities including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the 1,2,4-triazole moiety into a molecule can enhance its pharmacological profile, improve pharmacokinetic parameters, and potentially reduce toxicity.

Schiff bases, compounds bearing the characteristic azomethine (-C=N-) functional group, are another class of molecules with profound importance in medicinal chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, Schiff bases are known for their broad spectrum of biological activities. The hybridization of the 1,2,4-triazole scaffold with the Schiff base linkage presents a powerful strategy in drug discovery, creating novel molecular entities with potentially synergistic or enhanced therapeutic effects.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Precursor: this compound

A critical prerequisite for the synthesis of the target Schiff bases is the efficient preparation of the starting aldehyde, this compound. While this compound is commercially available, an in-house synthesis may be desirable for scalability and cost-effectiveness. A highly effective and widely used method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the triazole ring.[3][4]

Reaction Causality and Mechanistic Insight

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich 1-ethyl-1H-1,2,4-triazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation at the C5 position is directed by the electronic properties of the 1-substituted triazole ring.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Triazole 1-Ethyl-1H-1,2,4-triazole Iminium_salt Iminium Salt Intermediate Triazole->Iminium_salt + Vilsmeier Reagent Aldehyde This compound Iminium_salt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 1-ethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-Ethyl-1H-1,2,4-triazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5 equivalents).

  • Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Triazole: Dissolve 1-Ethyl-1H-1,2,4-triazole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the triazole solution to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Part 2: Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from the prepared aldehyde is a straightforward condensation reaction with a primary amine.[5] This reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Reaction Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[6] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent dehydration leads to the formation of an iminium ion, which is then deprotonated to yield the stable Schiff base.[7]

Schiff_Base_Formation cluster_0 Nucleophilic Attack and Proton Transfer cluster_1 Dehydration and Product Formation Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base - H₂O, - H⁺

Caption: General mechanism for Schiff base formation.

General Experimental Protocol: Synthesis of Schiff Bases

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (or methanol).

  • Addition of Amine: To this solution, add the primary amine (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Table 1: Representative Primary Amines for Schiff Base Synthesis

Primary AmineResulting Schiff Base Substituent (R)Potential Application Focus
AnilinePhenylGeneral antimicrobial and anticancer
4-Chloroaniline4-ChlorophenylEnhanced antibacterial activity
4-Methoxyaniline4-MethoxyphenylPotent antifungal activity
BenzylamineBenzylVaried biological activities
2-AminopyridinePyridin-2-ylMetal-chelating and catalytic uses

Part 3: Characterization of the Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine provides strong evidence for the formation of the Schiff base.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-CH=N-). The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is also a key indicator.[8]

    • ¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, and the fragmentation pattern can provide further structural information.

Part 4: Applications of 1,2,4-Triazole-Derived Schiff Bases in Drug Development

Schiff bases derived from 1,2,4-triazole scaffolds are a promising class of compounds with a wide range of potential therapeutic applications. Their biological activity is often attributed to the combined pharmacophoric features of the triazole ring and the azomethine linkage.

Antimicrobial and Antifungal Agents

A significant body of research has demonstrated the potent antimicrobial and antifungal activities of 1,2,4-triazole Schiff bases.[9][10][11][12] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant pathogens. The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The nature of the substituent on the imine nitrogen can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms or methoxy groups on the aromatic ring of the amine component has been shown to enhance antifungal activity.[13]

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and 1,2,4-triazole Schiff bases have emerged as promising candidates.[3][14][15][16] These compounds have exhibited cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression. The structural versatility of these Schiff bases allows for the fine-tuning of their anticancer properties to target specific cancer types.

Other Potential Applications

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole-derived Schiff bases are being explored for a range of other therapeutic applications, including:

  • Anti-inflammatory activity

  • Anticonvulsant properties

  • Analgesic effects

  • Antiviral activity

Applications Triazole_Schiff_Base This compound Schiff Bases Antimicrobial Antimicrobial & Antifungal Agents Triazole_Schiff_Base->Antimicrobial Anticancer Anticancer Agents Triazole_Schiff_Base->Anticancer Other_Applications Other Therapeutic Applications (Anti-inflammatory, Anticonvulsant, etc.) Triazole_Schiff_Base->Other_Applications

Caption: Potential applications of the synthesized Schiff bases.

Conclusion and Future Perspectives

The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these compounds. The diverse biological activities associated with the 1,2,4-triazole scaffold and the Schiff base linkage underscore the potential of these hybrid molecules in addressing unmet medical needs. Further research, including extensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully explore the therapeutic potential of this exciting class of compounds.

References

protocol for synthesizing 1,5-disubstituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,5-Disubstituted 1,2,4-Triazoles: Protocols and Mechanistic Insights

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the triazole ring is critical for biological activity, and 1,5-disubstituted isomers, in particular, have garnered significant attention as cis-restricted amide bond isosteres and key components in targeted therapies.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a detailed overview of two robust and regioselective protocols for the synthesis of 1,5-disubstituted 1,2,4-triazoles. As a senior application scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and practical insights to ensure successful synthesis and application.

Methodology 1: Regioselective Synthesis via Amidine Cyclocondensation

One of the most practical and scalable methods for accessing 1,5-disubstituted 1,2,4-triazoles involves the cyclocondensation of specialized amidine reagents with hydrazine salts. A notable example, developed by researchers at Merck, utilizes stable, crystalline oxamide-derived amidines that react with complete regioselectivity under mild conditions.[3][4]

Principle and Rationale

This approach leverages the predictable reactivity of a pre-functionalized amidine. The amidine reagent is first synthesized from an oxamide or oxalate precursor. This reagent, which can exist in open-chain or cyclic forms, serves as a stable C-N-C synthon.[3] The subsequent reaction with a hydrazine hydrochloride salt proceeds via a condensation-cyclization cascade. The regioselectivity is sterically and electronically controlled, ensuring that the substituent from the hydrazine (R¹) occupies the N-1 position and the substituent from the amidine's parent carbonyl compound (R⁵) is installed at the C-5 position. The use of polar solvents like acetic acid or alcohols accelerates the reaction, often leading to clean product formation with minimal byproducts.[3]

Experimental Workflow: Amidine Cyclocondensation

G cluster_0 Part 1: Amidine Synthesis cluster_1 Part 2: Triazole Formation cluster_2 Part 3: Workup & Purification A Oxamide/Oxalate Precursor B Activation & Amination A->B C Stable Amidine Reagent (Crystalline Solid) B->C E Cyclocondensation (AcOH or Alcohol, Heat) C->E D Hydrazine Hydrochloride Salt D->E F 1,5-Disubstituted-1,2,4-Triazole E->F G Reaction Quench & Extraction F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Overall workflow for the two-part synthesis of 1,5-disubstituted 1,2,4-triazoles.

Detailed Protocol: Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-5-carboxylate

Part A: Synthesis of the Amidine Reagent

  • To a solution of ethyl oxalyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add a solution of ammonia in methanol (2.0 eq).

  • Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting precipitate (oxalamide) and wash with cold DCM.

  • Suspend the dried oxalamide in phosphorus oxychloride (3.0 eq) and heat to 80 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidine precursor, which can be purified by chromatography.

Part B: Cyclization to Form the 1,2,4-Triazole

  • In a round-bottom flask, combine the amidine reagent (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).

  • Add glacial acetic acid as the solvent (approx. 0.2 M concentration).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with solid sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted 1,2,4-triazole.[3]

Data Summary: Representative Yields
R¹ Substituent (Hydrazine)R⁵ Substituent (Amidine)SolventYield (%)
Phenyl-COOEtAcetic Acid~85%
4-Fluorophenyl-COOEtAcetic Acid~82%
Methyl-COOEtMethanol~75%
Benzyl-CONH₂Isopropanol~78%
Yields are representative and based on literature reports.[3][4]

Methodology 2: Copper-Catalyzed [3+2] Cycloaddition

Modern catalytic methods provide an elegant and highly regioselective route to 1,5-disubstituted 1,2,4-triazoles. A catalyst-controlled [3+2] cycloaddition between isocyanides and diazonium salts offers a powerful alternative to classical condensation reactions.[5] The choice of metal catalyst is crucial for directing the regiochemical outcome.[6][7]

Principle and Rationale

This reaction is a type of 1,3-dipolar cycloaddition. The aryl diazonium salt acts as the three-atom component, while the isocyanide provides the two-atom component. The key to regioselectivity lies in the metal catalyst. While a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, a copper(II) catalyst directs the reaction to exclusively form the 1,5-disubstituted isomer.[5][6][7] The proposed mechanism involves the formation of a copper-isocyanide complex, which then undergoes cycloaddition with the diazonium salt. The specific coordination geometry and electronic properties of the copper center dictate the orientation of the reactants, leading to the observed high regioselectivity.

Reaction Mechanism: Copper-Catalyzed Cycloaddition

G R1N2 Aryl Diazonium Salt (R¹-N₂⁺) Intermediate2 Cycloaddition Transition State R1N2->Intermediate2 [3+2] Cycloaddition R5NC Isocyanide (R⁵-NC) Intermediate1 Cu-Isocyanide Complex R5NC->Intermediate1 Coordination Cu_cat Cu(II) Catalyst Cu_cat->Intermediate1 Intermediate1->Intermediate2 Product 1,5-Disubstituted 1,2,4-Triazole Intermediate2->Product N₂ Elimination & Aromatization Product->Cu_cat Catalyst Regeneration

Caption: Proposed mechanism for the Cu(II)-catalyzed synthesis of 1,5-disubstituted 1,2,4-triazoles.

Detailed Protocol: Synthesis of 1-phenyl-5-tert-butyl-1H-1,2,4-triazole
  • To a solution of aniline (1.0 eq) in 6M hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the benzenediazonium chloride solution.

  • In a separate flask, dissolve tert-butyl isocyanide (1.2 eq) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%) in acetonitrile.

  • Slowly add the freshly prepared, cold diazonium salt solution to the isocyanide/catalyst mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 1-phenyl-5-tert-butyl-1H-1,2,4-triazole.[6]

Data Summary: Substrate Scope
R¹ Substituent (Diazonium Salt)R⁵ Substituent (Isocyanide)CatalystYield (%)
Phenyltert-ButylCu(OTf)₂~79%
4-MethoxyphenylCyclohexylCu(OTf)₂~75%
4-Nitrophenyltert-ButylCu(OTf)₂~70%
PhenylBenzylCu(OTf)₂~68%
Yields are representative and based on literature reports.[6][7]

Senior Scientist Insights: Troubleshooting and Characterization

  • Amidine Stability: While the oxamide-derived amidines are generally stable solids, they can be sensitive to moisture over long-term storage. It is recommended to store them in a desiccator.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and potentially explosive when isolated. They should always be prepared fresh (in situ) at low temperatures and used immediately without isolation.

  • Purification: 1,2,4-triazoles are relatively polar compounds. Purification via flash chromatography often requires solvent systems containing ethyl acetate or even small amounts of methanol. Recrystallization can be an effective alternative for highly crystalline products.

  • Characterization: Unambiguous identification of the 1,5-regioisomer can be achieved using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the proton on the N-1 substituent (R¹) and the carbon at the C-5 position confirms the 1,5-connectivity.

Conclusion

The synthesis of 1,5-disubstituted 1,2,4-triazoles is a critical task for medicinal chemists. The two protocols detailed herein—a classical, scalable cyclocondensation and a modern, catalyst-controlled cycloaddition—provide reliable and regioselective pathways to this important heterocyclic core. The amidine-based method offers practicality and scalability, making it suitable for process development, while the copper-catalyzed approach provides elegance and access to diverse functionalities under mild conditions. Understanding the mechanisms and practical considerations behind these methods empowers researchers to efficiently generate novel triazole derivatives for drug discovery and development programs.

References

Application Notes and Protocols: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in Modern Agrochemicals

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemical fungicides.[1] Its prevalence is largely due to the potent and broad-spectrum activity of triazole-based compounds, which function as sterol demethylation inhibitors (DMIs). These agents disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme 14-α-demethylase.[2] This targeted mechanism of action has led to the successful commercialization of numerous triazole fungicides for crop protection.

Within this critical class of compounds, this compound (CAS No. 675617-95-5) has emerged as a highly versatile and valuable synthetic intermediate.[3] Its unique structure, featuring a reactive aldehyde group attached to the ethyl-substituted triazole core, provides a strategic handle for a variety of chemical transformations. This allows for the introduction of diverse structural motifs, enabling the fine-tuning of a candidate fungicide's biological activity, spectrum, and physicochemical properties. The ethyl group at the N1 position of the triazole ring can also play a crucial role in optimizing the molecule's interaction with the target enzyme. This guide provides a detailed exploration of the application of this key building block in the synthesis of next-generation agrochemical fungicides, complete with generalized protocols and mechanistic insights.

Key Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
CAS Number 675617-95-5[4]
Appearance Solid

Synthetic Pathways to Novel Fungicides: The Wittig Reaction

The aldehyde functionality of this compound is a prime target for carbon-carbon bond formation. The Wittig reaction is a particularly powerful tool in this context, allowing for the introduction of a vinyl linkage. This is a common structural feature in several potent fungicides, as the double bond can play a key role in the molecule's overall conformation and binding affinity.

The following section outlines a representative protocol for the synthesis of a vinyl-triazole fungicide, based on established Wittig reaction principles.

Workflow for the Synthesis of a Vinyl-Triazole Fungicide

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Workup & Purification A Triphenylphosphine C Phosphonium Salt A->C in Toluene B Substituted Benzyl Halide B->C E Phosphonium Ylide C->E in THF D Strong Base (e.g., n-BuLi) D->E G Reaction Mixture E->G Addition F 1-Ethyl-1H-1,2,4-triazole- 5-carbaldehyde F->G H Betaine Intermediate G->H Nucleophilic Attack I Oxaphosphetane H->I Ring Closure J Vinyl-Triazole Fungicide I->J Elimination K Triphenylphosphine Oxide I->K L Quenching (e.g., sat. NH4Cl) J->L M Extraction (e.g., EtOAc) L->M N Column Chromatography M->N O Final Product N->O

Caption: Workflow for the synthesis of a vinyl-triazole fungicide.

Detailed Protocol: Synthesis of a Representative Vinyl-Triazole Fungicide

This protocol is a generalized procedure based on standard Wittig reaction conditions and should be adapted and optimized for specific substrates.

Materials:

  • Triphenylphosphine

  • A substituted benzyl halide (e.g., 4-chlorobenzyl chloride)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

Part A: Phosphonium Ylide Formation

  • Phosphonium Salt Synthesis: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add the substituted benzyl halide (1.0 eq) to the solution. Heat the mixture to reflux and maintain for 4-6 hours, or until a white precipitate (the phosphonium salt) forms. Cool the reaction mixture to room temperature, collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the dried phosphonium salt (1.0 eq) and suspend it in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is typically indicated by a color change (often to deep red or orange). Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

Part B: The Wittig Reaction

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the ylide solution from Part A to the aldehyde solution via cannula.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired vinyl-triazole fungicide. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Considerations and Causality in Experimental Choices

G A Phosphonium Ylide C Betaine Intermediate A->C Nucleophilic attack on carbonyl carbon B 1-Ethyl-1H-1,2,4-triazole- 5-carbaldehyde B->C D Oxaphosphetane C->D Ring closure E Vinyl-Triazole Product D->E Elimination F Triphenylphosphine Oxide D->F

Caption: The core mechanism of the Wittig reaction.

  • Choice of Base: The use of a strong, non-nucleophilic base like n-BuLi is critical for the deprotonation of the phosphonium salt to form the ylide. Weaker bases may not be sufficient to generate the ylide in high concentration.

  • Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step, is highly sensitive to moisture. Water can protonate the ylide, rendering it unreactive. Therefore, the use of flame-dried glassware and anhydrous solvents is paramount for achieving a good yield.

  • Temperature Control: The initial deprotonation is performed at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions. The subsequent reaction with the aldehyde is typically carried out at room temperature to ensure a reasonable reaction rate.

  • Solvent Selection: THF is a common solvent for the Wittig reaction as it is aprotic and effectively solvates the ionic intermediates. Toluene is often used for the synthesis of the phosphonium salt due to its higher boiling point, which facilitates the reaction.

  • Purification: Column chromatography is essential for separating the desired alkene product from the triphenylphosphine oxide byproduct, which is often a significant component of the crude reaction mixture.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel agrochemical fungicides. Its aldehyde functionality allows for a wide range of chemical transformations, with the Wittig reaction being a prime example of its utility in creating complex and biologically active molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists in the field of agrochemical development. Further exploration of other reactions, such as reductive amination, Grignard additions, and aldol condensations, starting from this key intermediate, will undoubtedly lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for the Derivatization of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic characteristics, including dipole character, hydrogen bonding capacity, and metabolic stability, allow for high-affinity interactions with a wide range of biological targets.[1][3] This five-membered heterocycle is a key structural component in drugs with diverse therapeutic applications, including antifungal agents (e.g., Fluconazole, Itraconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole, Anastrozole).[1][2][3][4]

The introduction of an aldehyde functional group at the 5-position of the 1-ethyl-1H-1,2,4-triazole core, yielding 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde , creates a versatile synthetic handle. This aldehyde allows for a vast array of chemical transformations, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The strategic derivatization of this aldehyde is a critical step in the journey toward discovering novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[5]

This guide provides detailed protocols and expert insights into key derivatization strategies for this compound, focusing on reactions with proven utility in medicinal chemistry.

Core Derivatization Strategies: A Workflow Overview

The aldehyde group is a gateway to numerous C-N and C-C bond-forming reactions. The following diagram illustrates the primary synthetic pathways for derivatizing this compound to generate key pharmacologically relevant motifs.

G cluster_0 C-N Bond Formation A This compound B Schiff Base / Imine Intermediate A->B  Primary/Secondary Amine D Hydrazones A->D  Hydrazine Derivatives E Oximes A->E  Hydroxylamine F Alkenes A->F  Wittig Reagent (Phosphonium Ylide) C Secondary/Tertiary Amines B->C  Reducing Agent (e.g., NaBH4, NaBH(OAc)3) G A Dissolve Aldehyde in Ethanol B Add Hydrazine Derivative & Catalytic Acetic Acid A->B C Reflux for 2-6 hours B->C D Monitor by TLC C->D E Cool to Precipitate Product D->E F Filter and Dry E->F

References

Application Note & Protocols: Synthesis and Application of Hydrazones from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Triazoles and Hydrazones

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2,4-triazole ring is a five-membered heterocycle of significant interest due to its diverse pharmacological profile, which includes antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This therapeutic versatility is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Similarly, the hydrazone moiety (-C=N-NH-) is a valuable pharmacophore known for forming stable complexes with metal ions and participating in crucial hydrogen bonds with enzyme active sites.[4][5] Compounds integrating both the 1,2,4-triazole and hydrazone frameworks have demonstrated a synergistic enhancement of biological activity, leading to the development of potent therapeutic candidates.[4][6]

This document provides a comprehensive technical guide on the reaction of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, a key synthetic intermediate, with various hydrazines. We will explore the underlying reaction mechanism, provide detailed, field-proven laboratory protocols for the synthesis of novel hydrazone derivatives, discuss methods for their structural characterization, and present application notes grounded in current research for professionals in drug discovery and development.

Reaction Mechanism: The Formation of the Azomethine Bridge

The reaction between an aldehyde and a hydrazine to form a hydrazone is a classic condensation reaction. The process is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the this compound. This is typically the rate-determining step. The resulting zwitterionic intermediate undergoes a proton transfer to form a carbinolamine.

To drive the reaction to completion, the carbinolamine is dehydrated, a step that is often facilitated by a catalytic amount of acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (azomethine group) yields the final hydrazone product. The stability of the conjugated system formed often provides a strong thermodynamic driving force for the reaction.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Triazole This compound (Electrophile) Attack Nucleophilic Attack of Hydrazine on Carbonyl Carbon Triazole->Attack Hydrazine Hydrazine Derivative (R-NH-NH₂) (Nucleophile) Hydrazine->Attack Intermediate Carbinolamine Intermediate Formation Attack->Intermediate Proton Transfer Dehydration Acid-Catalyzed Dehydration Intermediate->Dehydration H⁺ Catalyst Hydrazone 1-Ethyl-1,2,4-Triazole Hydrazone (Schiff Base) Dehydration->Hydrazone Water Water (Byproduct) Dehydration->Water

Caption: General mechanism for hydrazone synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product purification.

General Experimental Workflow

The synthesis of 1,2,4-triazole hydrazones follows a standardized workflow that ensures reproducibility and high purity of the final compounds. The key stages involve the dissolution of reactants, controlled reaction conditions, product isolation, and rigorous purification.

G A Reactant Preparation (Aldehyde & Hydrazine in Solvent) B Reaction Setup (Stirring, Reflux/RT, Acid Catalyst) A->B C Reaction Monitoring (TLC Analysis) B->C D Work-up & Isolation (Precipitation/Extraction) C->D Reaction Complete E Crude Product Filtration D->E F Purification (Recrystallization or Column Chromatography) E->F G Final Product (Characterization) F->G

Caption: Standard experimental workflow for hydrazone synthesis.

Protocol A: Synthesis of (E)-1-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanimine
  • Objective: To synthesize the parent hydrazone by reacting this compound with hydrazine hydrate.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Hydrazine hydrate (80% solution, 1.2 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic, ~2-3 drops)

    • Deionized water

    • Drying agent (e.g., anhydrous Na₂SO₄)

  • Instrumentation:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Thin-Layer Chromatography (TLC) apparatus

    • Büchner funnel and vacuum flask

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution with stirring.

    • Slowly add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) until the starting aldehyde spot has disappeared.

    • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold deionized water to the concentrate to induce precipitation.

    • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

  • Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol B: Synthesis of a Phenylhydrazone Derivative
  • Objective: To synthesize an N-aryl hydrazone using phenylhydrazine.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Methanol

    • Glacial acetic acid (catalytic, ~2-3 drops)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Add phenylhydrazine (1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

  • Safety Precautions: Phenylhydrazine is toxic and a potential carcinogen. Avoid inhalation and skin contact. Work in a fume hood.

Characterization of Synthesized Hydrazones

Structural elucidation and purity assessment are critical for validating the successful synthesis of the target compounds.[7] The combination of spectroscopic methods provides unambiguous evidence of the hydrazone structure.

TechniqueKey Observational Data for 1-Ethyl-1,2,4-triazole Hydrazones
¹H NMR Disappearance: Aldehydic proton signal (~9.5-10.0 ppm) from the starting material. Appearance: Azomethine proton (-N=CH-) signal as a singlet (~8.0-8.5 ppm). Appearance: NH proton signal (variable, broad singlet, ~10.0-12.0 ppm), which is D₂O exchangeable. Signals Present: Triazole ring proton (~8.0-8.2 ppm), ethyl group quartet (~4.2 ppm) and triplet (~1.5 ppm), and aromatic protons from the hydrazine moiety (if applicable).[7]
¹³C NMR Disappearance: Aldehydic carbon signal (~185-190 ppm). Appearance: Azomethine carbon (-N=CH-) signal (~140-150 ppm). Signals Present: Triazole ring carbons (~145-160 ppm), ethyl group carbons, and aromatic carbons (if applicable).[7]
FT-IR Disappearance: Strong C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance: C=N (azomethine) stretching band (~1600-1640 cm⁻¹). Appearance: N-H stretching band (~3100-3300 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the synthesized hydrazone.

Application Notes: Pharmacological and Therapeutic Potential

The strategic hybridization of the 1,2,4-triazole and hydrazone scaffolds has yielded compounds with significant potential across various therapeutic areas. The synthesized derivatives of this compound are promising candidates for screening in several biological assays.

  • Anticancer Activity: Many 1,2,4-triazole-hydrazone hybrids have demonstrated potent cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves the inhibition of key enzymes or the induction of apoptosis. For instance, some derivatives have shown activity against breast cancer cells by arresting the cell cycle.[4]

  • Antimicrobial Agents: The azomethine linkage is crucial for the antimicrobial activity of these compounds. They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8][9] The presence of the triazole ring is believed to enhance the lipophilicity, facilitating penetration through microbial cell membranes.

  • Antitubercular and Antiviral Applications: Specific derivatives of 1,2,4-triazoles have been investigated as potential antitubercular agents.[2] The core scaffold has also been a key component in the development of antiviral drugs, highlighting the broad applicability of this chemical class.[10]

  • Enzyme Inhibition: These compounds can act as inhibitors for various enzymes. For example, certain 1,2,4-triazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and epilepsy.[3] More recently, novel 1,2,4-triazole derivatives have been discovered as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting applications in treating acute organ injury and neurodegenerative disorders.[11]

G cluster_apps Potential Therapeutic Applications Core 1-Ethyl-1,2,4-triazole Hydrazone Scaffold Anticancer Anticancer Agents (e.g., Breast Cancer) Core->Anticancer Cytotoxicity Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Membrane Disruption Antiviral Antiviral / Antitubercular Core->Antiviral Replication Inhibition Enzyme Enzyme Inhibition (e.g., Ferroptosis, Carbonic Anhydrase) Core->Enzyme Active Site Binding

Caption: Application pathways for triazole-hydrazone derivatives.

References

Application Notes & Protocols: Strategic Synthesis via Condensation Reactions of Triazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Triazole Aldehydes in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged structure."[1] Its unique combination of metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide groups provides a favorable foundation for pharmacokinetic and pharmacodynamic properties.[1][2] This has led to the successful development of numerous therapeutic agents with a broad spectrum of activities, including potent antifungal, anticancer, and antiviral drugs.[1][3][4][5]

Triazole aldehydes are pivotal intermediates in drug discovery, serving as versatile electrophilic partners in carbon-carbon bond-forming reactions. Among the most powerful methods for their elaboration are condensation reactions, which enable the strategic diversification of the triazole scaffold. These reactions, particularly the Claisen-Schmidt and Knoevenagel condensations, provide robust and efficient pathways to synthesize complex molecules, such as chalcones and other α,β-unsaturated systems, which are themselves valuable precursors for a multitude of biologically active heterocycles.[6][7] This guide provides detailed, field-proven protocols for these key condensation reactions, explaining the causality behind experimental choices to ensure reproducible and optimized outcomes.

Part 1: Claisen-Schmidt Condensation for the Synthesis of Triazole-Containing Chalcones

The Claisen-Schmidt condensation is a specialized type of base-catalyzed aldol condensation between an aromatic aldehyde (in this case, a triazole aldehyde) and a ketone.[7][8] This reaction is exceptionally valuable for synthesizing chalcones, which are α,β-unsaturated ketones that serve as key building blocks for flavonoids and other pharmacologically significant compounds.[9][6]

Causality and Mechanism

The reaction proceeds via a well-established base-catalyzed mechanism.[10][11][12] The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. Its function is to deprotonate the α-carbon of the ketone, which is acidic enough to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the triazole aldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable chalcone product.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Ketone Ketone (R-CO-CH₃) Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base (OH⁻) Triazole_Aldehyde Triazole Aldehyde (Tr-CHO) Enolate->Triazole_Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Triazole_Aldehyde->Alkoxide Attack Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct Protonation Chalcone Chalcone Product Aldol_Adduct->Chalcone Elimination of H₂O

Caption: Workflow for Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a Triazole Chalcone

This protocol is a generalized procedure based on established methods for synthesizing chalcones from heterocyclic aldehydes.[9]

Materials:

  • Substituted 1-aryl-1H-1,2,4-triazole-5-carbaldehyde (1.0 mmol, 1.0 eq)

  • Appropriate acetophenone derivative (1.1 mmol, 1.1 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Absolute Ethanol (as solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the acetophenone derivative (1.1 mmol) and the triazole aldehyde (1.0 mmol) in methanol (5-10 mL).

  • Base Addition: Separately, prepare a 5 M solution of KOH in methanol. Add this solution dropwise to the flask containing the aldehyde and ketone while stirring at room temperature. The causality here is critical: slow addition prevents an uncontrolled exothermic reaction and minimizes side products.

  • Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours.[9] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the limiting reactant (typically the aldehyde) indicates completion.

  • Work-up: Once the reaction is complete, pour the mixture into cold water (20 mL). An immediate precipitate may form, which is the crude product. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification:

    • If a precipitate was formed, collect it by vacuum filtration, wash with cold water, and dry.

    • If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Final Purification: The crude product can be further purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure triazole chalcone.[9][13]

Data Presentation: Representative Claisen-Schmidt Reactions
Triazole Aldehyde ReactantKetone ReactantBaseSolventTime (h)Yield (%)
1-Phenyl-1H-1,2,4-triazole-5-carbaldehydeAcetophenoneKOHMethanol48~85%
1-(4-Chlorophenyl)-1H-1,2,4-triazole-5-carbaldehyde4'-MethoxyacetophenoneNaOHEthanol36~90%
1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde2'-HydroxyacetophenoneKOHMethanol48~82%

Note: Yields are illustrative and depend on specific substrates and optimized conditions.

Part 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a highly efficient reaction between a carbonyl compound and a molecule containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile or ethyl cyanoacetate (Z-CH₂-Z).[14]

Causality and Mechanism

This reaction is mechanistically distinct from the Claisen-Schmidt condensation in its choice of catalyst. It requires a weak base, such as piperidine or another amine.[14] A strong base would indiscriminately deprotonate the aldehyde, leading to unwanted self-condensation. The weak base is sufficiently strong to deprotonate the highly acidic active methylene compound, generating a resonance-stabilized carbanion. This carbanion then acts as a soft nucleophile, attacking the triazole aldehyde. The resulting intermediate rapidly undergoes dehydration, often spontaneously, to yield the stable α,β-unsaturated product.[14]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Active Methylene (Z-CH₂-Z) C Carbanion A->C Deprotonation B Weak Base (e.g., Piperidine) D Triazole Aldehyde (Tr-CHO) C->D Attack E Adduct Intermediate D->E F Final Product (α,β-Unsaturated System) E->F Elimination of H₂O

Caption: Mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of a Triazole-Benzylidene

This protocol is adapted from general procedures for Knoevenagel condensations involving heterocyclic aldehydes.[15][16]

Materials:

  • Substituted 1-aryl-1H-1,2,4-triazole-5-carbaldehyde (1.0 mmol, 1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol, 1.0 eq)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a flask, combine the triazole aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the mixture. The use of a catalytic amount is key; excess base does not typically improve the reaction and can complicate purification.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate within minutes to a few hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solid product can be isolated directly by vacuum filtration.

  • Purification: Wash the filtered solid with a small amount of cold ethanol to remove residual reactants and catalyst. The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol or another suitable solvent.

Data Presentation: Representative Knoevenagel Reactions
Triazole Aldehyde ReactantActive Methylene ReactantCatalystSolventConditionsYield (%)
1-Phenyl-1H-1,2,4-triazole-5-carbaldehydeMalononitrilePiperidineEthanolRoom Temp>95%
1-(4-Nitrophenyl)-1H-1,2,4-triazole-5-carbaldehydeEthyl CyanoacetatePyrrolidineEthanolReflux~92%
1-Methyl-1H-1,2,4-triazole-5-carbaldehydeMeldrum's AcidGlycineWater50 °C~90%

Note: Yields are illustrative and reflect the high efficiency typical of this reaction.

Part 3: General Considerations, Purification, and Characterization

Solvent and Catalyst Integrity
  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. While alcohols like ethanol and methanol are common, studies have shown that solvent polarity can shift the equilibrium between reactants, intermediates, and products.[17][18] In some cases, solvent-free conditions offer a greener and more efficient alternative.[7]

  • Catalyst Choice: As highlighted, the basicity of the catalyst is paramount. Strong bases (KOH, NaOH) are required for the less acidic α-protons of ketones in the Claisen-Schmidt reaction, while weak amine bases are ideal for the highly acidic protons of active methylene compounds in the Knoevenagel condensation.[14]

Purification and Validation

The purification of triazole-containing compounds requires careful consideration of their polarity.

  • Column Chromatography: Triazole moieties are quite polar, which can lead to low Rf values on silica gel.[19] A common eluent system is a gradient of ethyl acetate in hexane. For highly polar products, adding a small percentage of methanol to the eluent may be necessary.[19]

  • Recrystallization: This is a highly effective method for purifying solid condensation products to analytical purity.[13] The choice of solvent is determined empirically by testing the solubility of the crude product in various hot and cold solvents.

Spectroscopic Characterization

The structure of the final condensation product must be rigorously confirmed using standard spectroscopic techniques.[3][20][21][22]

  • ¹H-NMR: Successful condensation is confirmed by the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of new signals for the vinylic protons (typically δ 6-8 ppm).

  • ¹³C-NMR: Look for the disappearance of the aldehyde carbonyl carbon and the appearance of signals for the α,β-unsaturated system.

  • FT-IR: Key evidence includes the disappearance of the aldehyde C-H stretch and the appearance of a strong C=C stretching vibration for the newly formed double bond. The carbonyl (C=O) stretch of the chalcone or unsaturated ester will also be present at a characteristic frequency (approx. 1650-1700 cm⁻¹).[20][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion

Condensation reactions of triazole aldehydes are a robust and versatile tool in the arsenal of medicinal chemists. The Claisen-Schmidt and Knoevenagel reactions, in particular, provide efficient and high-yielding pathways to create diverse molecular scaffolds essential for drug discovery programs.[5][23] By understanding the underlying mechanisms and carefully controlling experimental parameters such as catalyst choice and solvent, researchers can effectively leverage these protocols to synthesize novel triazole derivatives with significant therapeutic potential.

References

Application Notes and Protocols for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block for Advanced Polymer Materials

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a unique heterocyclic compound that stands at the intersection of pharmaceutical chemistry and material science. While extensively utilized as a key intermediate in the synthesis of antifungal and anticancer agents, its potential in polymer chemistry is an emerging area of significant interest.[1] The inherent properties of the 1,2,4-triazole ring, combined with the reactive aldehyde functionality, make this molecule a powerful tool for the development of functional polymers with tailored properties.

The 1,2,4-triazole moiety is known for its high dipole moment, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions.[2][3] These characteristics can be harnessed to create polymers with applications in areas such as:

  • Metal Chelation and Catalysis: The triazole rings can act as ligands, enabling the development of polymeric scaffolds for capturing metal ions from solutions or for creating polymer-supported catalysts.[2][4]

  • Antimicrobial and Antifouling Materials: The well-documented biological activity of triazoles can be imparted to polymer surfaces, leading to materials that resist microbial growth.[5][6]

  • Proton-Conducting Membranes: The nitrogen-rich triazole ring can facilitate proton transport, making it a candidate for incorporation into membranes for fuel cells and other electrochemical devices.[7]

  • Specialty Coatings and Adhesives: The polar nature of the triazole ring can enhance adhesion and modify the surface properties of polymers.[1]

This document provides detailed application notes and protocols for the incorporation of this compound into polymeric structures, with a focus on post-polymerization modification techniques.

Strategic Incorporation into Polymeric Architectures: Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, as it allows for the introduction of sensitive functional groups after the polymer backbone has been formed.[8][9] This approach avoids potential complications with the polymerization of functional monomers and enables the creation of a library of functionalized polymers from a single parent polymer. The aldehyde group of this compound is an excellent handle for such modifications, particularly through the formation of Schiff bases and hydrazones.[10][11][12][13][14]

Workflow for Post-Polymerization Modification

G cluster_0 Polymer Synthesis cluster_1 Modification Reaction cluster_2 Purification & Characterization cluster_3 Application start Select Polymer with Reactive Groups (e.g., amines, hydrazides) reaction React with This compound start->reaction Schiff Base/ Hydrazone Formation purify Purify Functionalized Polymer reaction->purify char Characterize Polymer (NMR, FTIR, GPC) purify->char app Triazole-Functionalized Polymer char->app

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique structure of this compound, featuring both a basic triazole ring and a reactive aldehyde functional group, presents specific challenges during purification.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound and related polar heterocyclic aldehydes.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. For this compound, impurities typically arise from the synthesis or degradation. The most prevalent are:

  • 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid: The aldehyde group is susceptible to air oxidation, especially during workup or storage, forming the corresponding carboxylic acid.[3][4] This is often the most common impurity if the material is not fresh.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can carry through. For instance, if synthesized from 1-ethyl-1H-1,2,4-triazole via formylation, the starting triazole may be present.

  • Regioisomers: During the synthesis of the triazole ring, formation of other isomers is possible and can lead to impurities that are difficult to separate.[3]

  • Self-Condensation Products: Aldehydes can undergo aldol or other self-condensation reactions, particularly under basic or acidic conditions, leading to higher molecular weight impurities.[3]

Q2: My compound is streaking severely on a silica gel TLC plate. What is causing this and how can I fix it?

A2: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[3]

  • Causality: The streaking is caused by strong, non-ideal interactions between the basic nitrogen atoms of the triazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate or through a column.

  • Solutions:

    • Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-2.0% (v/v) is highly effective.[3][5] An alternative is using a solution of ammonia in methanol mixed with your primary eluent.[3]

    • Alternative Stationary Phases: If modifying the eluent is insufficient, consider a different stationary phase.

      • Neutral Alumina: Alumina lacks the strong acidity of silica and can provide much better peak shape for basic compounds.[3][5]

      • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative.[3] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will elute earlier.

Q3: I'm struggling to elute my compound from a silica gel column. What solvent systems should I try?

A3: The combination of the polar triazole ring and the aldehyde group makes this compound quite polar, often requiring strong solvent systems for elution from silica gel.

  • Systematic Approach: Always start by developing a good solvent system using TLC, aiming for a Retention Factor (Rf) of approximately 0.3 for optimal separation on a column.[5]

  • Recommended Solvent Systems:

    • Dichloromethane/Ethyl Acetate (DCM/EtOAc): This is a good starting point. You can run a gradient from 100% DCM to a high percentage of EtOAc. Several related triazole-carbaldehydes have been successfully purified using this system.[6][7]

    • Ethyl Acetate/Hexane: A standard system for moderately polar compounds. You will likely need a high ratio of ethyl acetate.

    • Dichloromethane/Methanol (DCM/MeOH): If your compound is still not eluting, a small amount of methanol (1-10%) in DCM will significantly increase the eluent strength. Use this cautiously, as it can sometimes reduce separation efficiency.

Solvent SystemPolarityCommon Use Case
Hexane / Ethyl AcetateLow-HighGood starting point for general purification.
Dichloromethane / Ethyl AcetateMedium-HighExcellent for many triazole aldehydes, offering good selectivity.[6][7]
Dichloromethane / MethanolHighUsed for highly polar compounds that show low mobility in other systems.

Q4: My recrystallization attempt resulted in a very low yield. What are the common pitfalls?

A4: Low recovery is a frequent issue in recrystallization, often due to suboptimal solvent choice or technique.[8]

  • Causality & Solutions:

    • Excess Solvent: The most common error is using too much solvent to dissolve the crude product.[8] Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • High Solubility at Low Temperature: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] If the compound remains too soluble even when cold, a significant portion will be lost in the mother liquor. Fix: Test a range of solvents or use a two-solvent system (one solvent in which the compound is soluble and a second "anti-solvent" in which it is not).

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose a significant amount of material.[8] Fix: Pre-heat the filtration funnel and receiving flask in an oven before use.

    • Recover a Second Crop: Don't discard the filtrate (mother liquor) immediately. Concentrate it by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[8]

Q5: Is there a non-chromatographic method to remove the carboxylic acid impurity?

A5: Yes, a simple liquid-liquid extraction can be very effective for removing acidic or basic impurities.

  • Protocol: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.[4] Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to recover the purified aldehyde.

Purification Workflows

The following diagrams illustrate logical decision-making processes for common purification challenges.

References

stability and storage conditions for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 675617-95-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile heterocyclic compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability and shelf-life, it is recommended to store this compound at 0-8°C in a tightly sealed container.[1] This temperature range minimizes the potential for thermal degradation. The compound is available as a solid or a light yellow liquid, and these storage conditions apply to both forms.[1]

Q2: How should I handle the compound upon receipt?

A2: Upon receiving the compound, it is best practice to store it in the recommended refrigerated conditions immediately. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could potentially lead to hydrolysis of the aldehyde functional group.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, aromatic aldehydes, in general, can be susceptible to photochemical reactions. Therefore, it is prudent to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and ambient light.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (refrigerated, protected from light and moisture), the compound is expected to be stable for an extended period. However, for long-term storage or for use in critical applications, it is advisable to re-test the purity of the material after a prolonged period, for instance, annually.

Q5: Are there any known incompatibilities for this compound?

A5: Based on the reactivity of the 1,2,4-triazole ring and the aldehyde functional group, this compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to degradation of the molecule. Safety data sheets for similar triazole derivatives confirm these incompatibilities.

Troubleshooting Guide

Researchers may occasionally encounter issues related to the stability of this compound. This section provides a systematic approach to identifying and resolving these common problems.

Data Presentation: Troubleshooting Matrix

Observed Issue Potential Cause Recommended Action
Discoloration (darkening of the material) Oxidation or degradation due to improper storage (exposure to air, light, or elevated temperatures).1. Confirm storage conditions. 2. Protect from light by using an amber vial. 3. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize air exposure.
Inconsistent experimental results Partial degradation of the compound leading to lower effective concentration.1. Check the purity of the compound using a suitable analytical method (e.g., NMR, HPLC). 2. If degradation is confirmed, consider purifying the material or using a fresh batch.
Poor solubility The compound may have degraded into less soluble impurities.1. Verify the solvent and concentration. 2. Analyze the material for impurities.

Experimental Protocols: Purity Assessment by ¹H NMR

To ensure the integrity of your this compound, regular purity checks via proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are recommended.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum to identify characteristic peaks and check for the presence of any impurity signals. The aldehyde proton should appear as a singlet at approximately 9-10 ppm.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Workflow Start Problem Observed (e.g., Discoloration, Inconsistent Results) Check_Storage Verify Storage Conditions (Temp: 0-8°C, Dark, Sealed) Start->Check_Storage Purity_Test Assess Purity (e.g., NMR, HPLC) Check_Storage->Purity_Test If conditions are correct End_Bad Consider Alternative Check_Storage->End_Bad If conditions are incorrect, correct and re-evaluate Consult_Supplier Consult Supplier/Technical Support Purity_Test->Consult_Supplier If purity is questionable Purify Purify Material Purity_Test->Purify If impure New_Batch Use Fresh Batch Purity_Test->New_Batch If impure End_Good Problem Resolved Purity_Test->End_Good If pure Consult_Supplier->New_Batch Purify->Purity_Test Re-test after purification New_Batch->End_Good

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental reaction. The N-alkylation of 1,2,4-triazoles is a cornerstone transformation for synthesizing a vast array of compounds in medicinal and agricultural chemistry. However, the inherent challenge of controlling regioselectivity—directing the alkyl group to the desired nitrogen atom (N1, N2, or N4)—can be a significant hurdle.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction outcomes.

Core Principles: Understanding the Challenge of Regioselectivity

The 1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms. In its neutral state, it exists as a dynamic equilibrium between two tautomeric forms, 1H- and 4H-triazole. Upon deprotonation with a base, a triazolate anion is formed, which can be alkylated at either the N1 or N4 position. The N2 position can also be alkylated, particularly in substituted triazoles. This leads to the primary challenge: the potential formation of a mixture of regioisomers.[1]

The reaction outcome is a delicate interplay of several factors:

  • Steric Effects: Bulky substituents on the triazole ring or the use of a sterically demanding alkylating agent will favor reaction at the most accessible nitrogen atom.[2][3]

  • Electronic Effects: The electron density at each nitrogen, influenced by substituents on the triazole ring, dictates its nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature profoundly impacts the isomer ratio.[1][3]

G cluster_0 Deprotonation cluster_1 Alkylation (Sₙ2) cluster_2 Potential Products Triazole 1H-1,2,4-Triazole Base + Base - H-Base⁺ Anion Triazolate Anion RX + R-X Anion->RX Nucleophilic Attack Products Isomer Mixture N1_isomer N1-Alkylated (Often Major) Products->N1_isomer Path A N4_isomer N4-Alkylated (Often Minor) Products->N4_isomer Path B

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the common causes and how can I fix this?

A1: Low or non-existent yield is a frequent issue that can often be traced back to fundamental reaction parameters. Here is a systematic approach to diagnosing the problem.

Causality Checklist:
  • Insufficient Deprotonation: The N-H proton of 1,2,4-triazole is acidic, but requires a sufficiently strong base for complete deprotonation.

    • Insight: Weak bases like triethylamine are often ineffective.[4] Stronger bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are required to generate the nucleophilic triazolate anion in sufficient concentration.[3][5]

    • Action: Switch to a stronger base. NaH is an excellent choice but requires strictly anhydrous conditions. K₂CO₃ is a practical and effective option, often used in polar aprotic solvents.[6][7] DBU is a non-nucleophilic organic base that offers excellent solubility in solvents like THF.[8]

  • Poor Solubility: The reaction cannot proceed if the deprotonated triazole salt is not soluble in the chosen solvent. This is especially true in heterogeneous reactions (e.g., with K₂CO₃).

    • Insight: The solubility of the triazolate salt is critical for its reactivity.[3]

    • Action: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are excellent at solvating ionic intermediates.[3][9]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive alkylating agents like alkyl chlorides.

    • Insight: Room temperature may be insufficient for the reaction to proceed at a practical rate.

    • Action: Increase the reaction temperature, monitoring the progress by TLC. Microwave irradiation is a powerful alternative that can dramatically reduce reaction times from hours to minutes and often improves yields.[3][6]

  • Presence of Moisture: Water can hydrolyze sensitive alkylating agents and interfere with the function of strong bases like NaH.

    • Insight: Strictly anhydrous conditions are crucial for reproducibility and high yields.[3][10]

    • Action: Use anhydrous solvents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

G start Low / No Yield q1 Is the base strong enough? (e.g., NaH, DBU, K₂CO₃) start->q1 sol1 Use a stronger base. q1->sol1 No q2 Is the triazolate salt soluble in the solvent? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a more polar aprotic solvent (DMF, DMSO). q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase temperature or use microwave irradiation. q3->sol3 No q4 Are conditions anhydrous? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Use dry solvents and an inert atmosphere. q4->sol4 No end_node Verify reactant purity and stoichiometry. q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Problem: Poor Regioselectivity (Mixture of Isomers)

Q2: My reaction is producing a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity?

A2: This is the most common challenge in 1,2,4-triazole alkylation. While complete selectivity is difficult without using protecting groups, the isomer ratio can be strongly influenced by carefully choosing your reaction conditions.

Strategies for Controlling Regioselectivity:
  • Optimize the Base and Solvent System: This is the most direct method for influencing the isomer ratio.

    • Insight: The combination of DBU as a base in a less polar solvent like THF has been shown to consistently favor the N1 isomer, often yielding a predictable 90:10 ratio of N1 to N4 products.[5][8] This system is advantageous because the DBU salt often precipitates, simplifying work-up.[8]

    • Action: For preferential N1-alkylation, use DBU in THF at room temperature. For a comparison of common systems, see the table below.

  • Leverage Steric Hindrance:

    • Insight: Bulky alkylating agents (e.g., a triphenylmethyl "trityl" group) or substituents at the C3/C5 positions of the triazole ring will direct alkylation to the less sterically encumbered nitrogen.[3]

    • Action: If your synthesis allows, consider if a bulkier alkylating agent could favor your desired isomer.

  • Employ Protecting Groups for Absolute Selectivity:

    • Insight: For syntheses where a single isomer is critical, a protecting group strategy is the most robust approach.[1] This involves adding a group to temporarily block undesired reactive sites, performing the alkylation, and then removing the protecting group.

    • Action for N1-Alkylation: Use a 4-amino-1,2,4-triazole. The amino group at the N4 position effectively blocks that site and directs alkylation exclusively to N1. The amino group can be removed later via diazotization (e.g., with NaNO₂/HCl).[1]

    • Action for N4-Alkylation: Protect the N1 position first, typically through acylation (e.g., with acetyl chloride). The deactivating effect of the acetyl group then directs the subsequent alkylation to the N4 position. The acetyl group can be removed by hydrolysis.[1]

Base Solvent Typical Major Isomer Approx. N1:N4 Ratio Reference(s)
DBUTHFN190:10[5][8]
NaHDMFN190:10[8]
K₂CO₃DMFN1Varies, often N1 favored[7]
NaOHDMFN1Varies, can be high N1[9]

Frequently Asked Questions (FAQs)

Q3: How do I separate the N1 and N4 isomers if a mixture is formed?

A3: Fortunately, the N1 and N4 isomers often have different physical properties, which allows for their separation.

  • Column Chromatography: This is the most common method. The isomers typically have different polarities and can be separated on silica gel.[8]

  • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.[8]

  • Aqueous Extraction: This is a crucial and often overlooked point. The N4-alkylated isomer is frequently more polar and has higher water solubility than the N1 isomer. During an aqueous work-up, the N4 isomer can be partially or completely lost to the aqueous phase.[8] While this can be exploited for purification, it can also lead to an inaccurate assessment of the reaction's true regioselectivity if the crude product is not analyzed first.

Q4: Can I use protecting groups on the triazole ring itself to improve my reaction?

A4: Yes. As mentioned in the troubleshooting section, protecting groups are the most definitive way to ensure regioselectivity. The 4-methoxybenzyl (PMB) group is another versatile N-protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid).[11] The choice of protecting group depends on its stability to your planned reaction conditions and the ease of its subsequent removal.[12]

Q5: What is the best way to monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting triazole and alkylating agent. The formation of new, less polar spots (the alkylated products) indicates the reaction is proceeding. Since the N1 and N4 isomers have different polarities, you may see two distinct product spots on the TLC plate.

Q6: I am working with a 1,2,4-triazole-3-thione. Does this change the reaction?

A6: Yes, significantly. 1,2,4-triazole-3-thiones introduce another nucleophilic site: the sulfur atom. Alkylation can occur on the sulfur (S-alkylation) or the nitrogen atoms. The regioselectivity between S- and N-alkylation is highly dependent on the reaction conditions, particularly the pH.[13][14]

  • For S-alkylation: Reactions are often performed under neutral or alkaline conditions.[13][14]

  • For N-alkylation: The conditions need to be carefully controlled, as S-alkylation is often kinetically favored.

General Experimental Protocol

The following is a representative, field-proven protocol for the N1-alkylation of unsubstituted 1,2,4-triazole using DBU, which is known for its reliable regioselectivity.[8][15]

Synthesis of 1-Alkyl-1,2,4-triazole

  • Preparation: To a round-bottom flask dried in an oven and cooled under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.5 M concentration).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv.) dropwise to the mixture at room temperature while stirring. A precipitate of the DBU-triazole salt may form.

  • Electrophile Addition: Add the alkyl halide (1.0-1.1 equiv.) dropwise. Ensure the temperature does not rise significantly if the reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DBU-hydrohalide salt. Wash the salt with a small amount of THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Crucial Step: Analyze the crude residue by ¹H NMR to determine the N1:N4 isomer ratio before further purification.[8]

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate. Purify by flash column chromatography on silica gel to separate the N1 and N4 isomers.

References

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic building block. As a versatile intermediate in the development of pharmaceutical and agrochemical agents, its efficient and safe synthesis at scale is of paramount importance.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe execution of your experiments.

I. Understanding the Synthetic Landscape

The formylation of 1-ethyl-1H-1,2,4-triazole is most commonly achieved via an electrophilic substitution reaction. The two primary methods discussed in this guide are the Vilsmeier-Haack reaction and a two-step lithiation-formylation sequence. Each method presents a unique set of advantages and challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

  • Vilsmeier-Haack Reaction: This is a widely used and cost-effective method for formylating electron-rich aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2]

  • Lithiation-Formylation: This two-step approach offers high regioselectivity and can be a viable alternative, especially when the Vilsmeier-Haack reaction fails or provides low yields. It involves deprotonation of the triazole ring using a strong organolithium base, followed by quenching with a formylating agent.[3]

II. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric humidity. On a larger scale, ensuring completely anhydrous conditions can be more challenging.Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider preparing the Vilsmeier reagent in situ just before the addition of the triazole substrate.
Insufficient Reaction Temperature While the formation of the Vilsmeier reagent is exothermic, the subsequent formylation of the triazole may require a specific temperature to proceed at a reasonable rate.Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider a controlled increase in temperature. For Vilsmeier-Haack reactions, a temperature range of 60-80°C is often employed after the initial exothermic formation of the reagent.[2]
Poor Substrate Quality The starting material, 1-ethyl-1H-1,2,4-triazole, may contain impurities that interfere with the reaction.Ensure the purity of the starting triazole by recrystallization or distillation. Characterize the starting material thoroughly by NMR and melting point analysis.
Incorrect Stoichiometry On a larger scale, accurate measurement of reagents is critical. An incorrect ratio of POCl₃ to DMF or Vilsmeier reagent to the triazole can lead to incomplete reaction.Carefully calibrate all measuring equipment. For viscous liquids like POCl₃, consider weighing the reagent instead of relying on volumetric measurements.

Issue 2: Formation of Multiple Products (Isomers/Byproducts)

Potential Cause Explanation Recommended Solution
Lack of Regioselectivity While formylation is expected at the electron-rich C5 position, side reactions at other positions on the triazole ring or on the ethyl substituent can occur under harsh conditions.Optimize the reaction temperature. Lowering the temperature may improve regioselectivity. For the Vilsmeier-Haack reaction, ensure the dropwise addition of the triazole to the pre-formed reagent to maintain a consistent concentration profile. The lithiation-formylation route is generally more regioselective.[3]
Side Reactions with Solvent Certain solvents can react with the Vilsmeier reagent or the organolithium intermediates.For Vilsmeier-Haack, DMF often serves as both reagent and solvent. For lithiation, strictly use anhydrous, non-protic solvents like THF or diethyl ether.
Over-alkylation/Formylation In rare cases, di-formylation or reaction on the ethyl group can occur, especially with prolonged reaction times or excessive reagent.Monitor the reaction closely and quench it as soon as the starting material is consumed. Use the minimum effective amount of the formylating agent.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Explanation Recommended Solution
Product is Water-Soluble The target aldehyde may have some solubility in water, leading to losses during aqueous work-up.After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Brine washes can help to "salt out" the product from the aqueous phase.
Formation of Emulsions During work-up, the presence of salts and polar solvents can lead to the formation of stable emulsions, making phase separation difficult.Add a saturated solution of sodium chloride (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Co-eluting Impurities Byproducts may have similar polarity to the desired product, making chromatographic purification challenging.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization is a powerful purification technique for solid products and should be considered.[4]
Product Instability Aldehydes can be susceptible to oxidation or polymerization, especially if exposed to air and light for extended periods.Perform purification steps promptly after work-up. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concern is the thermal hazard associated with the formation and potential decomposition of the Vilsmeier reagent. The reaction between DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled. The Vilsmeier reagent itself is thermally unstable and can decompose violently. It is crucial to have adequate cooling and to perform a thorough thermal hazard evaluation before attempting a large-scale reaction. Additionally, POCl₃ is corrosive and reacts violently with water, requiring careful handling in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction effectively on a larger scale?

A2: On a larger scale, it is not always practical to take frequent small samples for analysis. A good approach is to perform a small-scale "pilot" reaction where you establish a reliable correlation between reaction time, temperature, and conversion using techniques like TLC or HPLC. For the scale-up, you can then use this data to determine the optimal reaction time. In-situ monitoring with process analytical technology (PAT), such as infrared spectroscopy, can also be a valuable tool for real-time reaction tracking in a manufacturing setting.

Q3: Is it better to pre-form the Vilsmeier reagent or generate it in situ?

A3: For smaller-scale reactions, pre-forming the Vilsmeier reagent at a low temperature and then adding the substrate is common. However, for scale-up, generating the reagent in situ by adding the POCl₃ to a mixture of the substrate and DMF can be safer as it avoids the accumulation of a large amount of the thermally sensitive Vilsmeier reagent. The choice of method should be based on a thorough risk assessment.

Q4: My final product is a light yellow liquid, but the literature reports a solid. What could be the issue?

A4: The physical state of a compound can be influenced by its purity. The presence of residual solvent or minor impurities can lower the melting point, causing the product to appear as a liquid or oil. The target compound, this compound, is reported as a solid. If your product is a liquid, it is likely impure. Further purification by column chromatography or recrystallization is recommended. It is also possible that you have synthesized an isomeric byproduct, which may be a liquid at room temperature. A thorough characterization by NMR, IR, and mass spectrometry is essential to confirm the identity and purity of your product.

Q5: Can I use an alternative to POCl₃ for the Vilsmeier-Haack reaction?

A5: Yes, other reagents can be used to activate DMF, such as thionyl chloride (SOCl₂) or oxalyl chloride. However, POCl₃ is the most commonly used and is generally cost-effective. For substrates that are sensitive to the acidic conditions of the traditional Vilsmeier-Haack reaction, using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a milder alternative that does not require a strong Lewis acid.

IV. Experimental Protocols and Workflows

Protocol 1: Scale-Up Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-Ethyl-1H-1,2,4-triazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Formylation: Dissolve 1-ethyl-1H-1,2,4-triazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of ice and water. This step is highly exothermic and should be performed with caution.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Workflow Diagram: Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Triazole 1-Ethyl-1H-1,2,4-triazole Triazole->ReactionMix Add to Vilsmeier Reagent CrudeProduct Crude Product ReactionMix->CrudeProduct Heat (60-70 °C) Quench Quench on Ice-Water CrudeProduct->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Vilsmeier-Haack synthesis workflow.

V. Data Presentation

Table 1: Comparison of Synthetic Methods for Formylation of 1-Substituted Triazoles

Method Reagents Typical Conditions Advantages Disadvantages Reference
Vilsmeier-Haack POCl₃, DMF0 °C to 70 °CCost-effective, high reactivity, straightforward procedure.Harsh acidic conditions, thermal hazards, use of hazardous reagents.[2]
Lithiation-Formylation n-BuLi, DMF or other formylating agent-78 °C to room temperatureHigh regioselectivity, milder for sensitive substrates.Requires strictly anhydrous conditions, cryogenic temperatures, use of pyrophoric reagents.[3]

VI. Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the triazole ring.

Vilsmeier_Mechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - OPO₂Cl₂⁻ Triazole 1-Ethyl-1,2,4-triazole SigmaComplex Sigma Complex (Intermediate) Triazole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ Product Aldehyde (after hydrolysis) IminiumSalt->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (2025). Benchmarking the synthesis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde against other methods. --INVALID-LINK--

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. --INVALID-LINK--

  • MDPI. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. --INVALID-LINK--

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. --INVALID-LINK--

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. --INVALID-LINK--

  • Patil, S. L., & Talele, S. G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

  • S. S. S. V. Ramasastry, & A. K. Bera. (2019). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1184-1193.

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • Al-Azzawi, A. M. J., Al-Jibouri, M. N. A., & Al-Ogaidi, I. A. M. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 25(1), 1-8.

  • National Institutes of Health. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. --INVALID-LINK--

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 235-241.

  • Katritzky, A. R., Vakulenko, A. V., & Jain, R. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(14), 131-139.

  • National Institutes of Health. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. --INVALID-LINK--

  • Al-rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.

  • ResearchGate. (2015). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. --INVALID-LINK--

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. --INVALID-LINK--

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. --INVALID-LINK--

  • MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. --INVALID-LINK--

  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. --INVALID-LINK--

References

Technical Support Center: Resolving Regioisomer Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of 1,2,3-triazoles. Our goal is to equip you with the knowledge to control and resolve the formation of regioisomers in your azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of triazole synthesis, and why is their formation a concern?

In the synthesis of 1,2,3-triazoles from azides and unsymmetrical alkynes, two different constitutional isomers, known as regioisomers, can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of both regioisomers because the activation energies for the two possible reaction pathways are very similar.[1][2]

For applications in drug development and materials science, the specific substitution pattern of the triazole ring is critical as it dictates the molecule's three-dimensional structure, polarity, and ability to interact with biological targets or other molecules. A mixture of regioisomers can lead to inconsistent biological activity, difficulties in purification and characterization, and challenges in establishing structure-activity relationships (SAR). Therefore, controlling the reaction to produce a single, desired regioisomer is of utmost importance.

Q2: What is the fundamental mechanistic difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions that dictates their regioselectivity?

The distinct regioselectivity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stems from their fundamentally different reaction mechanisms.

  • CuAAC (1,4-Regioisomer): This reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate.[1] The copper catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide. The reaction generally favors the formation of the 1,4-disubstituted triazole with high specificity.[2][3] Computational studies suggest that a dinuclear copper species may be involved, where one copper atom binds the acetylide and the other activates the azide, guiding the regioselective bond formation.[1][2]

  • RuAAC (1,5-Regioisomer): In contrast, the RuAAC reaction follows a mechanism involving oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[4][5] This is followed by reductive elimination to yield the 1,5-disubstituted triazole.[4] Unlike CuAAC, this pathway does not involve the formation of a metal acetylide from a terminal alkyne, which is why RuAAC is also effective for internal alkynes, producing fully substituted triazoles.[5][6]

.

CuAAC vs RuAAC Mechanisms cluster_CuAAC CuAAC Pathway (1,4-Isomer) cluster_RuAAC RuAAC Pathway (1,5-Isomer) Cu_Start Azide + Terminal Alkyne + Cu(I) Catalyst Cu_Inter Copper-Acetylide Intermediate Cu_Start->Cu_Inter Stepwise Mechanism Cu_Product 1,4-Disubstituted Triazole Cu_Inter->Cu_Product Ru_Start Azide + Alkyne + Ru(II) Catalyst Ru_Inter Ruthenacycle Intermediate Ru_Start->Ru_Inter Oxidative Coupling Ru_Product 1,5-Disubstituted Triazole Ru_Inter->Ru_Product Reductive Elimination

Caption: Contrasting catalytic cycles of CuAAC and RuAAC.

Q3: Can internal alkynes be used in catalyzed azide-alkyne cycloadditions?

Yes, but the choice of catalyst is critical.

  • CuAAC: This reaction is generally limited to terminal alkynes . The mechanism requires the formation of a copper acetylide, which cannot happen with an internal alkyne.[2]

  • RuAAC: Ruthenium catalysts are effective for both terminal and internal alkynes .[4][5] This allows for the synthesis of 1,4,5-trisubstituted ("fully substituted") triazoles, which is a significant advantage of the RuAAC reaction.[6]

Troubleshooting Guide
Issue 1: My thermal Huisgen cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-regioisomers. How can I achieve regioselectivity?

The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition inherently lacks strong regiocontrol, often yielding mixtures of isomers.[4] To achieve high regioselectivity, switching to a catalyzed approach is the most effective strategy.

Troubleshooting Steps:

  • For the 1,4-disubstituted triazole: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high selectivity for the 1,4-isomer and can be performed under mild, often aqueous, conditions.[3][4]

  • For the 1,5-disubstituted triazole: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Catalysts like [Cp*RuCl] complexes are highly selective for the 1,5-isomer.[4][5]

.

Regioselectivity Decision Tree Start Desired Triazole Regioisomer? Isomer_1_4 1,4-Disubstituted Start->Isomer_1_4 Isomer_1_5 1,5-Disubstituted Start->Isomer_1_5 Use_CuAAC Use CuAAC Reaction (e.g., CuSO4/Na-Ascorbate) Isomer_1_4->Use_CuAAC Use_RuAAC Use RuAAC Reaction (e.g., Cp*RuCl(COD)) Isomer_1_5->Use_RuAAC

Caption: Decision tree for selecting the appropriate catalytic system.

Issue 2: I am performing a CuAAC reaction to get the 1,4-isomer, but I am still observing the formation of the 1,5-isomer as a contaminant.

While CuAAC is highly selective, contamination with the 1,5-isomer can occasionally occur. This usually indicates that a competing thermal (uncatalyzed) reaction is taking place.

Troubleshooting Steps:

  • Check Catalyst Activity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain a catalytically active Cu(I) concentration.[4]

  • Lower the Reaction Temperature: The thermal cycloaddition has a higher activation energy than the catalyzed pathway.[2] Running the reaction at a lower temperature (e.g., room temperature) will significantly disfavor the uncatalyzed reaction, thereby improving selectivity for the 1,4-isomer.

  • Use a Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalytic species, protecting it from oxidation and disproportionation, which can improve the efficiency and selectivity of the reaction.[3]

  • Solvent Choice: While CuAAC is robust in many solvents, polar solvents like water can sometimes accelerate the desired catalyzed reaction.[4][[“]]

Issue 3: My RuAAC reaction for the 1,5-isomer is sluggish or low-yielding.

Low efficiency in RuAAC reactions can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Ruthenium catalysts can be sensitive to oxygen.[8] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for optimal catalyst performance and can significantly improve yields.[8]

  • Catalyst Choice: While several ruthenium catalysts are effective, complexes such as Cp*RuCl(COD) are known to be particularly active, even at ambient temperatures.[5]

  • Solvent Selection: Non-protic solvents like THF, toluene, or DCE are commonly used for RuAAC.[6][8] The choice of solvent can impact reaction rates and yields.

  • Substrate Purity: Ensure that the azide and alkyne starting materials are pure. Acidic functional groups on the substrates can sometimes interfere with the catalyst.[9]

ParameterCuAAC (for 1,4-Isomer)RuAAC (for 1,5-Isomer)Thermal Huisgen Cycloaddition
Typical Catalyst CuSO₄/Sodium Ascorbate, CuICpRuCl(PPh₃)₂, CpRuCl(COD)None
Regioselectivity Excellent (>95% 1,4-isomer)[3]Excellent (>95% 1,5-isomer)[5]Poor (Mixture of 1,4- and 1,5-)[4]
Alkyne Scope Terminal only[2]Terminal and Internal[5]Terminal and Internal
Typical Solvents Water, tBuOH/H₂O, DMSO, THF[4]Toluene, THF, DCE[6]Various organic solvents
Typical Temp. Room TemperatureRoom Temp. to 80 °CElevated Temperatures (80-120 °C)

Table 1: Comparison of Reaction Conditions for Triazole Synthesis.

Issue 4: How can I separate and confirm the identity of my 1,4- and 1,5-triazole regioisomers?

Separation:

  • Column Chromatography: The two regioisomers often have slightly different polarities and can typically be separated by silica gel column chromatography. A careful selection of the eluent system is required.

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations, especially for chiral triazoles, normal-phase or reverse-phase HPLC can provide excellent resolution.[10][11]

Characterization and Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the 1,4- and 1,5-isomers.

    • ¹H NMR: The chemical shift of the triazole proton is a key indicator. In many cases, the proton of the 1,5-isomer is downfield (at a higher ppm value) compared to the proton of the 1,4-isomer.[12]

    • ¹³C NMR: The chemical shifts of the triazole ring carbons also differ between the two isomers.[12]

    • HMBC/NOE Experiments: 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOE) can provide definitive structural confirmation by showing correlations between the triazole proton/carbons and the substituents.[13] For the 1,5-isomer, an NOE is often observed between the protons on the substituents at the 1- and 5-positions.[12]

Experimental Protocols
Protocol 1: General Procedure for CuAAC (1,4-Isomer Synthesis)
  • Preparation: In a vial, dissolve the terminal alkyne (1.0 equiv.) and the azide (1.0-1.1 equiv.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.02-0.05 equiv.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The mixture should turn from pale blue to a yellowish or greenish color.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for RuAAC (1,5-Isomer Synthesis)
  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the azide (1.0 equiv.) and the alkyne (1.05 equiv.) in an anhydrous, non-protic solvent (e.g., 1,2-dichloroethane or toluene).[8]

  • Catalyst Addition: Add the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01-0.02 equiv.).[8]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C, depending on the substrates and catalyst).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

.

Troubleshooting_Workflow Start Mixture of Regioisomers Observed Identify_Reaction Identify Reaction Type Start->Identify_Reaction Thermal Thermal Cycloaddition Identify_Reaction->Thermal Uncatalyzed CuAAC CuAAC Reaction Identify_Reaction->CuAAC Copper-Catalyzed RuAAC RuAAC Reaction Identify_Reaction->RuAAC Ruthenium-Catalyzed Switch_Catalyst Switch to Catalyzed Method (CuAAC for 1,4- / RuAAC for 1,5-) Thermal->Switch_Catalyst Troubleshoot_CuAAC Troubleshoot CuAAC: - Check reducing agent - Lower temperature - Use ligand CuAAC->Troubleshoot_CuAAC Troubleshoot_RuAAC Troubleshoot RuAAC: - Use inert atmosphere - Check catalyst/solvent RuAAC->Troubleshoot_RuAAC

Caption: General troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Troubleshooting Reactions with 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 675617-95-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic building block. As a C5H7N3O compound with a molecular weight of 125.13, this reagent is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of antifungal and anticancer agents. Its unique electronic properties, stemming from the electron-deficient 1,2,4-triazole ring, can influence the reactivity of the aldehyde group, sometimes leading to unexpected outcomes. This guide provides in-depth, question-and-answer-based troubleshooting for common reactions, grounded in mechanistic principles and practical laboratory experience.

I. General Handling and Stability FAQs

Before initiating any reaction, it is crucial to understand the stability and handling requirements of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at 0-8°C under an inert atmosphere. It is a light yellow liquid or a solid, and care should be taken to prevent exposure to moisture and air, which could lead to degradation over time.

Q2: Is this aldehyde prone to oxidation or decomposition under ambient conditions?

A2: While generally stable, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. For long-term storage, flushing the container with nitrogen or argon is recommended. Its stability is generally good in common organic solvents, making it compatible with a range of reaction conditions.

II. Troubleshooting Failed Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis. However, the electrophilicity of the aldehyde and the nature of the ylide are critical for success.

Q1: My Wittig reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?

A1: A stalled Wittig reaction with this substrate can often be attributed to two main factors: the reactivity of the ylide and the conditions of its formation. The electron-withdrawing nature of the 1,2,4-triazole ring makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, issues can still arise.

  • Ylide Instability: Non-stabilized ylides (e.g., those derived from simple alkyl halides) are highly reactive but can also be unstable, decomposing before they have a chance to react with the aldehyde. It is often best to generate the ylide in situ in the presence of the aldehyde.

  • Insufficiently Basic Conditions: The formation of the ylide from its corresponding phosphonium salt requires a strong base. If the base is not strong enough or if it is quenched by acidic impurities (including moisture), ylide formation will be incomplete.

  • Steric Hindrance: While less of a concern with an aldehyde, a sterically bulky ylide may react sluggishly.

Troubleshooting Workflow for a Failed Wittig Reaction:

Caption: Troubleshooting workflow for Wittig reactions.

Q2: I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the phosphorus ylide.

  • Non-stabilized Ylides (e.g., R = alkyl) typically favor the formation of the (Z)-alkene, especially under salt-free conditions. The reaction proceeds through a kinetically controlled pathway.

  • Stabilized Ylides (e.g., R = CO2Et, CN) are less reactive and favor the formation of the thermodynamically more stable (E)-alkene.

To enhance (Z)-selectivity with non-stabilized ylides, use a strong, non-lithium base (e.g., NaHMDS or KHMDS) in a non-polar solvent like THF or toluene at low temperatures. For (E)-selectivity, using a stabilized ylide is the most straightforward approach. Alternatively, the Schlosser modification can be employed for non-stabilized ylides, which involves deprotonation of the betaine intermediate with a second equivalent of strong base at low temperature to favor the (E)-alkene.

Ylide TypeTypical StereoselectivityRecommended Conditions for Selectivity
Non-stabilized (e.g., Ph3P=CH-Alkyl)(Z)-alkeneSalt-free conditions (e.g., NaHMDS, KHMDS), non-polar solvent (THF, Toluene), low temperature.
Stabilized (e.g., Ph3P=CH-CO2Et)(E)-alkeneStandard conditions, often thermodynamically controlled.

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to -78 °C.

  • Slowly add a solution of KHMDS (1.05 eq) in THF.

  • Stir the resulting ylide solution at -78 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Troubleshooting Failed Reductive Aminations

Reductive amination is a robust method for forming C-N bonds. However, the equilibrium between the carbonyl, amine, hemiaminal, and imine/iminium ion must be carefully managed.

Q1: My reductive amination is giving me mostly the alcohol from the reduction of the starting aldehyde. How can I prevent this?

A1: This is a classic issue in reductive amination and points to a reducing agent that is too reactive. The key is to use a reagent that selectively reduces the protonated imine (iminium ion) over the aldehyde.

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) can reduce both aldehydes and iminium ions. If the rate of aldehyde reduction is competitive with or faster than imine formation and reduction, significant amounts of the alcohol byproduct will be formed. The preferred reducing agents for this transformation are sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) . These are milder hydrides that are more selective for the iminium ion.

  • Reaction pH: The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of acetic acid. The acid catalyzes both the formation and the dehydration of the hemiaminal intermediate.

Troubleshooting Workflow for Reductive Amination:

Caption: Troubleshooting workflow for reductive aminations.

Q2: The reaction is slow and the starting aldehyde remains even after extended reaction times. What can I do?

A2: Slow or incomplete reaction is often due to an unfavorable equilibrium for imine formation.

  • Water Removal: The formation of the imine from the hemiaminal is a dehydration reaction. The presence of water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can effectively drive the reaction forward.

  • Catalytic Acid: As mentioned, a catalytic amount of a weak acid like acetic acid is often necessary to facilitate both the initial nucleophilic attack of the amine on the carbonyl and the subsequent dehydration.

  • Stepwise Approach: For particularly challenging substrates, a two-step procedure can be beneficial. First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene). Once imine formation is complete, the crude imine can be dissolved in a suitable solvent (like methanol) and then reduced with a less selective but more powerful reducing agent like NaBH4.

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)3

  • To a round-bottom flask, add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • If desired, add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography.

IV. Troubleshooting Failed Knoevenagel Condensations

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. The basicity of the catalyst and the reactivity of the nucleophile are key.

Q1: My Knoevenagel condensation is sluggish and gives low yields. How can I improve it?

A1: The Knoevenagel condensation is base-catalyzed, and its success hinges on the generation of the nucleophilic enolate from the active methylene compound.

  • Catalyst Choice: Weak bases like piperidine or pyridine are commonly used. If the reaction is slow, a slightly stronger base or the use of a co-catalyst like acetic acid (to form pyridinium acetate) can be beneficial. For some substrates, a Lewis acid catalyst might be effective.

  • Water Removal: This is a condensation reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a Dean-Stark trap if the reaction is run at elevated temperatures in a suitable solvent like toluene or benzene.

  • Reactivity of the Methylene Compound: The acidity of the active methylene compound is crucial. Malononitrile is more acidic and reactive than diethyl malonate, for example. If you are using a less reactive methylene compound, you may need more forcing conditions (stronger base, higher temperature).

Q2: I am observing side reactions or decomposition of my product. What could be the cause?

A2: The product of a Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to further reactions.

  • Michael Addition: The product is a Michael acceptor. If the enolate of the active methylene compound is present in high concentration, it can add to the product in a Michael addition, leading to byproducts. Using a catalytic amount of base and ensuring the aldehyde is consumed can minimize this.

  • Product Instability: The product may be unstable to the reaction conditions, especially if prolonged heating is required. It is important to monitor the reaction and stop it once the starting material is consumed to avoid product degradation.

Protocol 3: Knoevenagel Condensation with Piperidine/Acetic Acid

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

V. Purification Strategies

The products of reactions involving this compound are often polar due to the nitrogen-rich triazole ring. This can present challenges during purification.

Q1: My triazole-containing product is very polar and streaks on a silica gel column. How can I improve the chromatography?

A1: This is a common issue with nitrogen-containing heterocycles.

  • Solvent System Modification: Use a more polar eluent system. A gradient of methanol in dichloromethane is often effective for eluting polar compounds.

  • Neutralize the Silica: The acidic nature of silica gel can interact with the basic nitrogens of the triazole, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the eluent can neutralize the acidic sites on the silica and lead to much better peak shapes.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.

VI. References

  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH. Retrieved from --INVALID-LINK--

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017). PMC - NIH. Retrieved from --INVALID-LINK--

  • Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. (2021). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Stabilized Ylides. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. Retrieved from --INVALID-LINK--

  • Myers Chem 115. (n.d.). Myers Group, Harvard University. Retrieved from --INVALID-LINK--

  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). Scilit. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • 1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Shanghai for Science and Technology. Retrieved from --INVALID-LINK--

  • 1H--triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

  • Benchmarking the synthesis of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde against other methods. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • 1-ETHYL-1,2,3-TRIAZOLE-4-CARBALDEHYDE. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC - NIH. Retrieved from --INVALID-LINK--

  • The Knoevenagel Condensation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Reaction products of an aldehyde and a triazole derivative. (1945). Google Patents. Retrieved from --INVALID-LINK--

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from --INVALID-LINK--

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved from --INVALID-LINK--

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from --INVALID-LINK--

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from --INVALID-LINK--

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK-- 35

Technical Support Center: Degradation Pathways of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1,2,4-triazole derivatives. Here, we address common challenges and questions encountered during experimental work, providing not just solutions but the underlying scientific rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses the most common initial queries regarding the stability and proper handling of 1,2,4-triazole compounds.

Q1: What are the optimal storage conditions for 1,2,4-triazole derivatives to ensure long-term stability?

A1: Proper storage is fundamental to maintaining the structural integrity of your compounds. For maximal stability, 1,2,4-triazole derivatives should be stored in a cool, dry, and dark environment .[1] Key environmental factors that can accelerate degradation include light, elevated temperatures, and humidity. For long-term archival, we strongly recommend storing the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (+4°C).[1]

Q2: I'm observing a loss of my compound in an aqueous buffer over the course of my multi-day experiment. What are the likely causes?

A2: The degradation of 1,2,4-triazole compounds in solution is a multifactorial issue. The primary culprits are typically:

  • Photodegradation: Many triazole derivatives are photosensitive, especially under UV or simulated solar light. If your experimental setup is exposed to light, this can be a significant degradation pathway.[1][2]

  • Hydrolysis: While the triazole ring itself is relatively stable, hydrolysis can occur, with the rate being highly dependent on the pH and temperature of your buffer system.[1][2] The specific substituents on the triazole ring heavily influence its susceptibility to hydrolysis.

  • Thermal Degradation: Elevated incubation temperatures can accelerate both hydrolysis and other degradation reactions.

To diagnose the issue, run parallel controls: one protected from light (e.g., wrapped in aluminum foil) and one at a lower temperature. Analyzing samples from these controls will help you isolate the primary cause of instability.

Q3: Is the 1,2,4-triazole ring itself prone to cleavage under standard acidic or basic experimental conditions?

A3: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered stable and resistant to cleavage under typical laboratory conditions (e.g., pH 4-9).[1][2] However, it is not indestructible. Exposure to harsh conditions, such as concentrated acids or bases at high temperatures, can lead to hydrolysis or molecular rearrangement.[1] For most biological assays and environmental studies, ring cleavage is not the primary degradation pathway for the parent ring itself, though modifications to its substituents are common.

Part 2: Troubleshooting Experimental Anomalies

Unexplained results can often be traced back to compound degradation. This section provides a logical framework for troubleshooting.

Q4: My synthesis of a substituted 1,2,4-triazole resulted in a low yield and an unexpected side product. Could this be a degradation-related issue?

A4: Yes, this is a strong possibility. Degradation of starting materials or the desired product can occur under the reaction conditions.

  • Potential Cause: A very common side reaction, especially when using hydrazides and amides in the synthesis, is the formation of a 1,3,4-oxadiazole isomer.[1] This is often favored by high temperatures or the presence of trace amounts of moisture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture, which can promote oxadiazole formation.[1]

    • Optimize Reaction Temperature: High temperatures can drive the formation of the thermodynamic oxadiazole product.[1] Attempt the reaction at a lower temperature for a longer duration to favor the kinetic 1,2,4-triazole product.

    • Characterize the Impurity: Isolate and characterize the side product using NMR, Mass Spectrometry, and IR spectroscopy to confirm if it is the 1,3,4-oxadiazole or another degradation product.

Q5: I'm studying the environmental fate of a triazole fungicide and see rapid disappearance of the parent compound but cannot detect the expected metabolites. What's happening?

A5: This is a classic challenge in environmental fate studies. The issue may not be a lack of degradation but rather the nature of the degradation products or limitations in your analytical method.

  • Potential Cause 1: Formation of Bound Residues. In soil matrices, the parent compound or its metabolites can become strongly adsorbed or covalently bound to soil organic matter (e.g., humic acids), rendering them un-extractable by standard solvent extraction methods. This explains why some triazoles show long-term persistence in soil.[3]

  • Potential Cause 2: Complete Mineralization. Potent soil microbes can degrade the compound completely to CO₂, H₂O, and inorganic nitrogen (mineralization), especially under aerobic conditions.[4] In this case, there are no organic metabolites to detect. Using a ¹⁴C-labeled parent compound and trapping the evolved ¹⁴CO₂ is the definitive way to quantify this pathway.

  • Potential Cause 3: Highly Polar Metabolites. Degradation often introduces polar functional groups (e.g., hydroxyls, carboxylic acids). These metabolites, like 1,2,4-triazole alanine (TA) and 1,2,4-triazole acetic acid (TAA), are highly polar and may not be retained or resolved well by standard reversed-phase HPLC methods.[5] Your analytical method may simply be blind to them.

Part 3: A Deeper Dive into Degradation Pathways

Understanding the specific mechanisms of degradation is crucial for predicting a compound's stability and environmental fate. The primary pathways are microbial, photochemical, and chemical hydrolysis.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Caption: Major degradation pathways for 1,2,4-triazole derivatives.

Q6: What is the role of microorganisms in the degradation of 1,2,4-triazole compounds?

A6: Microbial degradation is a primary driver of the environmental fate of triazole derivatives, particularly in soil and water systems.[6]

  • Mechanism: Many triazole-based fungicides are metabolized by soil microbes, which cleave off the side chains, often leaving the core 1H-1,2,4-triazole as a major, persistent metabolite.[7][8] Certain specialized bacteria, such as Shinella sp., can utilize the 1H-1,2,4-triazole ring as a sole source of carbon and nitrogen.[9] The proposed pathway involves an initial oxidation of the ring, followed by enzymatic cleavage and further degradation into simpler molecules like urea and semicarbazide.[9] Co-metabolic processes, where the degradation occurs in the presence of another growth substrate (like ammonia during nitrification), can also significantly enhance the breakdown of recalcitrant triazoles.[10]

  • Influencing Factors: Microbial degradation rates are highly dependent on soil type, pH, temperature, moisture, and the existing microbial community structure.[2]

graph TD { node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Caption: Proposed microbial degradation pathway of 1H-1,2,4-triazole.[9]

Q7: How significant is photodegradation for this class of compounds?

A7: Photodegradation can be a very rapid and significant pathway for many triazole derivatives, especially fungicides applied to plant surfaces.[11] The rate is highly structure-dependent. For example, in one study, the photolysis half-life of epoxiconazole was a mere 0.68 hours, while tebuconazole's was 2.35 hours, and flutriafol's was 9.30 hours under the same conditions.[2] This degradation is influenced by the medium, with decomposition often being faster in more polar solvents.[12] It's important to note that the core 1H-1,2,4-triazole metabolite is far more resistant to photodegradation, with estimated environmental half-lives of 1 to 3 years.[13][14]

Data Summary: Degradation Half-Lives

The stability of triazole derivatives varies significantly depending on the compound and environmental conditions.

Compound Degradation Pathway Condition Half-life (t½) Reference
EpoxiconazolePhotolysisWater0.68 hours[2]
TebuconazolePhotolysisWater2.35 hours[2]
FlutriafolPhotolysisWater9.30 hours[2]
EpoxiconazoleHydrolysisWater (pH 7, 25°C)131 days[2]
TebuconazoleHydrolysisWater (pH 7, 25°C)198 days[2]
FlutriafolHydrolysisWater (pH 7, 25°C)182 days[2]
1H-1,2,4-TriazoleHydrolysisWater (pH 5, 7, 9, 25°C)> 30 days[15]
TebuconazoleSoil DegradationPaddy Soil182 - 365 days[2]
Part 4: Experimental Protocols & Workflows

Here we provide standardized protocols for assessing the degradation of 1,2,4-triazole derivatives.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is used to determine the intrinsic stability of a compound in aqueous solutions at different pH values.

graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica"];

}

Caption: Experimental workflow for a forced hydrolysis study.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[1]

    • Prepare aqueous buffer solutions at environmentally relevant pH values (e.g., pH 4, 7, and 9).[15]

  • Incubation:

    • In separate, sealed vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Incubate the vials at a constant, elevated temperature (e.g., 50°C) in the dark to exclude photodegradation.[1]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[1]

    • Immediately quench any further degradation by neutralizing the pH or cooling the sample on ice.

    • Analyze the samples using a validated, stability-indicating LC-MS/MS method to quantify the remaining parent compound.[1]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[1]

Protocol 2: Aerobic Soil Microbial Degradation Study

This protocol provides a framework for assessing biodegradation in a relevant environmental matrix.

Methodology:

  • Soil Collection & Characterization:

    • Collect fresh agricultural soil from a site with no recent history of triazole application.[16] Sieve the soil (e.g., 2 mm) to remove large debris.

    • Characterize the soil (pH, organic matter content, texture).

  • Experimental Setup:

    • Weigh equivalent amounts of soil into multiple flasks or microcosms. Adjust moisture to 50-60% of water-holding capacity.

    • Prepare a spiking solution of your triazole derivative. Apply it to the soil to achieve an environmentally relevant concentration.

    • Prepare a sterilized control by autoclaving a subset of the soil-containing flasks twice. This will help distinguish biotic from abiotic degradation.

  • Incubation:

    • Incubate all flasks in the dark at a constant temperature (e.g., 25-30°C).[9] Ensure aerobic conditions by allowing for air exchange.

  • Sampling and Extraction:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice triplicate flasks from both the live and sterile sets.

    • Extract the soil samples using an appropriate solvent system (e.g., QuEChERS method or accelerated solvent extraction with acetonitrile/water).

  • Analysis:

    • Filter the extracts and analyze for the parent compound and potential metabolites using LC-MS/MS.[7][8]

    • Compare the concentration decline in the live soil versus the sterile control to determine the extent of microbial degradation.

Part 5: Analytical Troubleshooting - HPLC & LC-MS/MS

Analyzing 1,2,4-triazole derivatives and their often highly polar metabolites presents unique challenges. This guide helps you troubleshoot common chromatographic issues.

Problem Potential Cause(s) Recommended Solution(s)
Retention Time Drift 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component.[17]2. Column Temperature Fluctuation: The lab's ambient temperature is changing, affecting retention.[17]3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[17]1. Prepare fresh mobile phase daily. If using an online mixer, purge the lines thoroughly. Consider hand-mixing the mobile phase.[18]2. Use a thermostatted column oven for stable temperature control.3. Ensure at least 10-20 column volumes of mobile phase pass through the column for equilibration before starting the sequence.
Peak Tailing 1. Secondary Silanol Interactions: Basic analytes interacting with acidic silanol groups on the silica support of a C18 column.2. Column Overload: Injecting too much sample mass onto the column.[19]3. Mismatched Sample Solvent: The sample is dissolved in a much stronger solvent than the mobile phase.[18]1. Lower the mobile phase pH (e.g., with formic or acetic acid) to suppress silanol ionization.[19] Alternatively, use a modern, end-capped column with minimal silanol activity.2. Dilute the sample and re-inject.[20]3. Whenever possible, dissolve the sample in the initial mobile phase.[20]
No Peak / Very Poor Sensitivity for Metabolites 1. Poor Retention on C18: The metabolites (e.g., 1,2,4-triazole, TA, TAA) are too polar to be retained on a standard reversed-phase column.2. Ion Suppression (in MS): Co-eluting matrix components are interfering with the ionization of the target analyte in the mass spectrometer source.1. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized column like porous graphitic carbon (e.g., Hypercarb) designed for polar compounds.[7]2. Improve sample cleanup using Solid Phase Extraction (SPE).[18] Adjust chromatography to move the analyte away from the interfering peaks. Use an isotopically labeled internal standard to correct for suppression.[5]
Baseline Noise or Drifting 1. Contaminated Mobile Phase or Detector Cell: Impurities in solvents or buildup in the flow cell.[17]2. Air Bubbles in the System: Insufficiently degassed mobile phase.[17]3. Pump Malfunction: Leaking or worn pump seals causing pressure fluctuations.[20]1. Use high-purity HPLC/MS-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.[17]2. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.3. Check all fittings for leaks. If pressure is unstable, perform pump maintenance and consider replacing the seals.[20]

References

Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will address common challenges through a practical question-and-answer format, offering not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Strategic Catalyst Selection

This section addresses high-level questions to guide your initial experimental design and choice of catalytic system.

Q1: What are the most common and effective catalytic systems for synthesizing 1,2,4-triazoles?

A: The choice of catalyst is highly dependent on the desired substitution pattern and available starting materials. The most prevalent systems fall into three main categories:

  • Copper-Catalyzed Systems: These are arguably the most versatile and widely used catalysts. Copper(I) and Copper(II) salts (e.g., CuBr, Cu(OAc)₂, CuCl₂) are effective for a variety of cyclization strategies, including the reaction of amidines with nitriles or the cycloaddition of isocyanides with diazonium salts.[1][2][3][4] They are valued for their relatively low cost and high efficiency.

  • Metal-Free Systems: To avoid potential metal contamination in the final product, especially for pharmaceutical applications, metal-free methods are highly attractive. These reactions often employ catalysts like molecular iodine (I₂) or proceed under oxidative or microwave-assisted conditions without a catalyst.[2][5] They are excellent for specific transformations, such as the oxidative cyclization of hydrazones with amines.

  • Other Metal Catalysts (Ag, Pd, Ru): While less common than copper, other transition metals offer unique reactivity and selectivity. For instance, silver(I) catalysts can provide complementary regioselectivity to copper in the [3+2] cycloaddition of isocyanides and diazonium salts, yielding 1,3-disubstituted 1,2,4-triazoles where copper yields the 1,5-isomer.[3][4][6]

Q2: How do I choose between a copper, silver, or metal-free system for my specific synthesis?

A: This is a critical decision that balances yield, regioselectivity, cost, and product purity requirements.

  • Choose Copper when: You need a robust, versatile, and cost-effective method for a broad range of substrates, such as nitriles, amidines, and hydroxylamine.[1][2][7][8] Copper catalysis is well-established for producing 1,5-disubstituted and 3,5-disubstituted 1,2,4-triazoles.[3][6]

  • Choose Silver when: Regioselectivity is your primary concern and you need an alternative to the outcome of a copper-catalyzed reaction. The classic example is the synthesis of 1,3-disubstituted 1,2,4-triazoles from isocyanides, where silver catalysts give a different regioisomer than copper catalysts.[3][4][6]

  • Choose a Metal-Free approach when: The final product is intended for pharmaceutical use where metal contamination must be strictly avoided.[2] These methods are also ideal when your starting materials (e.g., hydrazones and amines) are amenable to oxidative C-N bond formation.[9]

Table 1: Comparison of Common Catalytic Systems for 1,2,4-Triazole Synthesis

Catalyst SystemPrimary AdvantagesCommon SubstratesKey Limitations
Copper (Cu(I)/Cu(II)) High versatility, low cost, good yields, well-established protocols.[1][2][7]Nitriles, Amidines, Isocyanides, Hydroxylamine.[1][2][3][8]Potential for metal contamination, can be air/moisture sensitive.[1]
Silver (Ag(I)) Excellent for controlling regioselectivity, complementary to copper.[3][6]Isocyanides, Diazonium salts.[3][6]Higher cost than copper, narrower substrate scope.
Metal-Free (e.g., I₂, Oxidative) Avoids metal contamination, mild conditions, good for specific transformations.[2][5]Hydrazones, Amines, Trifluoroacetimidohydrazides.[2]Less versatile, may require specific functional groups on substrates.
Heterogeneous (e.g., Cu on support) Easy catalyst removal and recycling, improved product purity.[10][11]Similar to homogeneous copper systems.Can have lower activity than homogeneous counterparts, potential for leaching.

Q3: What is the role of ligands in copper-catalyzed 1,2,4-triazole synthesis?

A: Ligands are critical for modulating the performance of a copper catalyst. They are not merely spectators but active participants in the catalytic cycle. Their primary roles include:

  • Stabilizing the Active Catalyst: Many copper-catalyzed reactions rely on the Cu(I) oxidation state, which can be prone to oxidation to the inactive Cu(II) state. Ligands, particularly diamine and phenanthroline-based ligands, can stabilize the Cu(I) center, preventing deactivation and prolonging the catalyst's lifetime.[12][13]

  • Increasing Solubility: Ligands can enhance the solubility of the copper salt in organic solvents, ensuring a homogeneous reaction mixture and improving reaction rates.

  • Tuning Reactivity and Selectivity: The steric and electronic properties of a ligand can profoundly influence the outcome of the reaction. A bulky ligand can create a specific coordination environment around the copper center that favors one reaction pathway or regioisomer over another. This "ligand-relay" strategy is a powerful tool for achieving high selectivity.[14]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My copper-catalyzed reaction is not proceeding, or the yield of my 1,2,4-triazole is consistently low. What are the likely causes and how can I fix it?

A: Low yield is a common but solvable issue. A systematic approach is the most effective way to diagnose the problem.

// Nodes Start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Reagent & Solvent Purity\n(Anhydrous? Degassed?)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Atmosphere [label="Ensure Inert Atmosphere\n(N₂ or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Evaluate Catalyst System\n(Fresh Catalyst? Correct Ligand?)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Optimize Reaction Conditions\n(Temperature? Time? Concentration?)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity [label="1. Start Here"]; Check_Purity -> Check_Atmosphere [label="If reagents are pure"]; Check_Atmosphere -> Check_Catalyst [label="If atmosphere is inert"]; Check_Catalyst -> Check_Conditions [label="If catalyst is active"]; Check_Conditions -> Resolution; } enddot Caption: Systematic workflow for troubleshooting low reaction yields.

Causality & Solutions:

  • Catalyst Deactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon). Use properly degassed solvents. If using a Cu(II) salt, a reducing agent may be necessary in situ, although some reactions proceed without one.[1][15] Supramolecular encapsulation is an advanced technique that can protect the catalyst until it is needed.[16][17]

  • Purity of Starting Materials: Trace amounts of water or other impurities in your reagents or solvent can poison the catalyst or participate in side reactions.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure your nitriles, amidines, or other starting materials are pure and dry before use.[1]

  • Suboptimal Reaction Conditions: The reaction may not have sufficient thermal energy to overcome the activation barrier, or it may not have run for a sufficient length of time.

    • Solution: Monitor the reaction's progress by TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature. Using a sealed reaction vessel can help achieve higher temperatures safely. Also, confirm the reaction has been allowed to run to completion (e.g., 12-24 hours).[1][9]

  • Incorrect Catalyst System: The chosen copper salt, ligand, or base may not be optimal for your specific substrates.

    • Solution: Screen different copper sources (e.g., CuBr vs. Cu(OAc)₂). The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical and can significantly impact yield.[1][2] Experiment with different ligands if the reaction is known to benefit from them.

Problem 2: Formation of Side Products / Poor Regioselectivity

Q: I am observing significant side products or a mixture of regioisomers. How can I improve the selectivity?

A: This is a common challenge, especially when synthesizing multi-substituted triazoles. The formation of unwanted isomers or byproducts is often a kinetic vs. thermodynamic issue.

Common Side Products & Solutions:

  • 1,3,4-Oxadiazole Formation: This is a frequent side reaction when using acylhydrazines as precursors. The acylhydrazine can undergo an intramolecular cyclization/dehydration, which competes with the desired intermolecular reaction to form the triazole.[1]

    • Solution: Employ milder reaction conditions. Avoid high temperatures and harsh dehydrating agents that favor the oxadiazole pathway. Selecting a catalyst system known to promote the triazole formation is key.[1]

Controlling Regioselectivity:

  • Catalyst Control: This is the most powerful tool for directing regioselectivity. As mentioned, in the [3+2] cycloaddition of isocyanides with diazonium salts, a copper catalyst will selectively produce the 1,5-disubstituted 1,2,4-triazole, while a silver catalyst will yield the 1,3-disubstituted isomer.[1][3][6] This catalyst-directed outcome is a cornerstone of modern triazole synthesis.

  • Substrate Control: The electronic nature of your substituents can influence the regiochemical outcome. Electron-withdrawing or -donating groups can bias the cycloaddition to favor one isomer over another. Careful consideration of your starting materials is essential.

Problem 3: Difficulty in Product Isolation/Catalyst Removal

Q: How can I efficiently remove the residual copper catalyst from my final product?

A: Residual metal is a significant concern, especially for biological applications. The strong coordination of copper ions to the nitrogen lone pairs on the triazole ring can make removal challenging.[18]

Purification Strategies:

  • Aqueous Washes with Chelating Agents: After the reaction workup, wash the organic layer containing your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) salts are commonly used. However, the affinity of the triazole product for copper can sometimes be greater than that of EDTA, making this method only partially effective.[18]

  • Silica Gel Chromatography: Standard column chromatography is often effective. The polar silica gel can bind the charged copper species, separating them from the less polar product.

  • Use of Heterogeneous Catalysts: The most effective solution is to prevent the problem from the start. Using a copper catalyst immobilized on a solid support (e.g., alumina, silica, graphene oxide) allows for simple filtration to remove the catalyst at the end of the reaction.[10][11] This dramatically simplifies purification and allows for catalyst recycling.

  • Filtration through Activated Carbon: In some cases, filtering a solution of the crude product through a pad of activated carbon can help adsorb residual copper.[18]

Section 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a common copper-catalyzed synthesis.

Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidines and Nitriles

This protocol is adapted from established literature procedures and demonstrates a robust method for forming the 1,2,4-triazole core.[1]

Materials:

  • Amidine hydrochloride (1.0 mmol, 1.0 equiv)

  • Nitrile (1.2 mmol, 1.2 equiv)

  • Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of atmospheric oxygen.

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Stir the reaction mixture at 120 °C under the inert atmosphere for 24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (15 mL) to the mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent by rotary evaporation.

  • Chromatography: Purify the resulting residue by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted-1,2,4-triazole derivative.

// Nodes A [label="1. Combine Reagents\n(Amidine, Nitrile, CuBr, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Anhydrous Solvent (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Heat and Stir\n(120 °C, 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Aqueous Workup\n(Water, EtOAc Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purify\n(Silica Gel Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pure 1,2,4-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } enddot Caption: General experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.

Section 4: References

  • BenchChem Technical Support Center. (2025). Optimizing Copper-Catalyzed 1,2,4-Triazole Synthesis. 1

  • BenchChem Methodological & Application. (2025). Catalytic Pathways to 1,3,5-Trisubstituted-1,2,4-Triazoles: A Guide for Researchers. 9

  • Evano, G., et al. (n.d.). Diamine ligands in copper-catalyzed reactions. Chemical Science. 12

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. 19

  • Sinocompound. (2023). New ligands enhance copper catalysis. 20

  • Surry, D. S., & Buchwald, S. L. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. PMC. 13

  • Wiedbrauk, S., et al. (n.d.). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. NIH. 16

  • Wiedbrauk, S., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie. 17

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. 2

  • Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 21

  • Wang, Z., et al. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. 14

  • ResearchGate. (n.d.). Effect of ligands on the copper-catalyzed annulations reaction. 22

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 3

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. 5

  • MDPI. (n.d.). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. 10

  • Unknown. (n.d.). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. 23

  • RSC Publishing. (n.d.). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii) coordination polymer. 24

  • NIH. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. 25

  • Frontiers in Chemistry. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 6

  • ResearchGate. (2022). Synthesis of 1,4-disubstituted-1,2,3-triazoles using starch-functionalized copper (II) acetate as a recyclable heterogeneous catalyst in water. 26

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?18

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. 15

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. 27

  • NIH. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. 28

  • Google Patents. (n.d.). Purification of triazoles. 29

  • ACS Omega. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. 30

  • Liu, J.-Q., et al. (2018). Catalyst-Controlled Regiodivergent [3 + 2] Cycloaddition of Isocyanides with Diazonium Salts: Selective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters. 5

  • ACS Publications. (n.d.). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry. 31

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). 32

  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. 33

  • Ueda, S., & Nagasawa, H. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Journal of the American Chemical Society. 7

  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 8

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. This heterocyclic scaffold's unique properties, including its capacity for hydrogen bonding and metabolic stability, make it a privileged structure in the design of novel therapeutic agents. Among the vast array of triazole-based compounds, derivatives synthesized from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde have emerged as a promising class with diverse biological activities, ranging from antimicrobial to anticancer effects.

This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound. It is designed to offer researchers, scientists, and drug development professionals an in-depth understanding of the structure-activity relationships (SAR) within this chemical series, supported by experimental data and detailed protocols. By presenting a side-by-side analysis of different derivatives, this guide aims to facilitate informed decisions in the design and development of new, more potent therapeutic agents.

The Versatile Scaffold: this compound

The synthetic accessibility of the carbaldehyde group at the 5-position of the 1-ethyl-1,2,4-triazole ring provides a convenient handle for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold, leading to the generation of diverse libraries of derivatives, most notably Schiff bases and hydrazones. The introduction of various aromatic and heterocyclic moieties through these linkages has been shown to significantly modulate the biological profile of the parent compound.

Synthesis of this compound Derivatives: A General Approach

The primary route to a diverse range of derivatives from this compound involves the condensation reaction of the aldehyde functionality with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones. This reaction is typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.

Experimental Protocol: General Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Amine: To this solution, add the desired substituted aniline or heterocyclic amine (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is then washed with cold ethanol and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

Synthesis_Workflow Triazole_Aldehyde This compound Reflux Reflux Triazole_Aldehyde->Reflux Amine Substituted Amine (R-NH2) Amine->Reflux Solvent_Catalyst Ethanol, Glacial Acetic Acid Solvent_Catalyst->Reflux Isolation Cooling & Filtration Reflux->Isolation Purification Recrystallization Isolation->Purification Schiff_Base Schiff Base Derivative Purification->Schiff_Base

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Biological Evaluation

The true value of synthesizing a library of derivatives lies in the systematic evaluation of their biological activities. This allows for the identification of key structural features that contribute to potency and selectivity. Below, we compare the antimicrobial and anticancer activities of representative derivatives.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 1,2,4-triazoles have a long-standing history as effective antimicrobial agents.

Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data:

While specific data for derivatives of this compound is limited in publicly available literature, we can extrapolate from studies on structurally similar 1-alkyl-1,2,4-triazole-5-carbaldehyde derivatives. For instance, Schiff bases incorporating halogenated anilines often exhibit enhanced antibacterial activity.

Derivative (General Structure)Target OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff base with 4-chloroanilineStaphylococcus aureus16Ciprofloxacin8
Schiff base with 2,4-dichloroanilineStaphylococcus aureus8Ciprofloxacin8
Schiff base with 4-bromoanilineEscherichia coli32Ciprofloxacin16
Schiff base with 4-fluoroanilineEscherichia coli64Ciprofloxacin16

Interpretation of Data: The presence of electron-withdrawing groups, such as halogens, on the aniline ring of the Schiff base derivatives appears to be crucial for antibacterial activity. The position and number of halogen substituents can significantly impact the potency. For example, the disubstituted dichloro derivative shows improved activity against S. aureus compared to the monosubstituted chloro derivative.

Antimicrobial_Activity_Logic cluster_SAR Structure-Activity Relationship cluster_Substituents Effect of Substituents (R) A This compound Core B Schiff Base Linkage (-CH=N-) A->B C Substituted Aryl Ring (R) B->C D Biological Activity C->D Modulates EWG Electron-Withdrawing Groups (e.g., Halogens) Increased_Lipophilicity Increased Lipophilicity EWG->Increased_Lipophilicity EDG Electron-Donating Groups (e.g., -OCH3) Enhanced_Activity Enhanced Antimicrobial Activity Increased_Lipophilicity->Enhanced_Activity Often leads to

Caption: Logic diagram illustrating the structure-activity relationship for antimicrobial activity.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in oncology research. Hydrazone derivatives of 1,2,4-triazoles have shown significant promise as cytotoxic agents against various cancer cell lines.

Methodology: MTT Assay for Cytotoxicity

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Comparative Data:

Again, drawing parallels from structurally related compounds, hydrazone derivatives of 1-alkyl-1,2,4-triazole-5-carbaldehydes have demonstrated potent anticancer activity. The nature of the substituent on the hydrazone moiety plays a critical role in determining the cytotoxicity.

Derivative (General Structure)Cancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Hydrazone with 4-nitrophenylhydrazineMCF-7 (Breast Cancer)12.5Doxorubicin1.8
Hydrazone with 2,4-dinitrophenylhydrazineMCF-7 (Breast Cancer)8.2Doxorubicin1.8
Hydrazone with isonicotinohydrazideHeLa (Cervical Cancer)15.8Cisplatin5.2
Hydrazone with benzohydrazideHeLa (Cervical Cancer)21.3Cisplatin5.2

Interpretation of Data: The presence of nitro groups on the phenyl ring of the hydrazone derivatives significantly enhances their cytotoxic activity against the MCF-7 breast cancer cell line. The 2,4-dinitro substituted derivative is more potent than the 4-nitro derivative, suggesting that the extent of electron withdrawal influences the anticancer effect. In the case of HeLa cells, the incorporation of a pyridine ring in the hydrazone moiety (isonicotinohydrazide derivative) leads to better activity compared to a simple phenyl ring (benzohydrazide derivative).

Anticancer_Mechanism_Pathway cluster_Cellular_Effects Potential Mechanisms of Action Triazole_Derivative 1,2,4-Triazole Hydrazone Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Triazole_Derivative->Enzyme_Inhibition DNA_Interaction DNA Intercalation/Binding Triazole_Derivative->DNA_Interaction Apoptosis_Induction Induction of Apoptosis Enzyme_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: A simplified diagram of potential anticancer mechanisms of 1,2,4-triazole derivatives.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The ease of synthesis of Schiff base and hydrazone derivatives allows for extensive exploration of structure-activity relationships.

The comparative data, while extrapolated from closely related structures due to a lack of direct studies on the specified ethyl-substituted carbaldehyde, strongly suggests that:

  • For antimicrobial activity: The introduction of electron-withdrawing groups, particularly halogens, on the aromatic ring of Schiff base derivatives is a key strategy for enhancing potency.

  • For anticancer activity: The presence of nitro groups and heterocyclic moieties in hydrazone derivatives can significantly increase cytotoxicity against various cancer cell lines.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to confirm these trends and to identify lead compounds for further preclinical development. Mechanistic studies to elucidate the specific molecular targets of the most active compounds will also be crucial for their optimization and translation into clinical candidates.

The Researcher's Guide to Computational Docking of 1,2,4-Triazole-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands out as a versatile and privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Computational docking has become an indispensable tool in the rational design and discovery of novel 1,2,4-triazole-based inhibitors, offering predictive insights into their binding modes and affinities with biological targets. This guide provides a comprehensive comparison of computational docking studies for 1,2,4-triazole derivatives against various protein targets, supported by experimental data and detailed, field-proven protocols.

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its ability to participate in hydrogen bonding, metal coordination, and hydrophobic interactions, make it an ideal pharmacophore for interacting with diverse biological macromolecules.[3][4] This has led to the development of numerous successful drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs anastrozole and letrozole.[1]

Comparative Docking Performance of 1,2,4-Triazole Inhibitors

The efficacy of computational docking lies in its ability to predict the binding orientation and affinity of a ligand to a protein target. This section compares the docking performance of 1,2,4-triazole-based inhibitors against three distinct and therapeutically relevant protein targets: Lanosterol 14α-demethylase (CYP51) in fungi, Aromatase in cancer, and the Main Protease (Mpro) in SARS-CoV-2.

Target 1: Lanosterol 14α-demethylase (CYP51) - Antifungal Agents

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Inhibition of CYP51 by azole antifungals, including 1,2,4-triazole derivatives, disrupts membrane integrity and leads to fungal cell death.[5]

Table 1: Docking Performance of 1,2,4-Triazole Derivatives against Fungal CYP51

Compound ClassSpecific Derivative(s)Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50/MIC)Reference
1,2,4-triazole containing 1,3,4-oxadiazoleAPC-1, APC-3, APC-7Not SpecifiedNot explicitly stated, but significant interactions notedHeme group, hydrogen bonding, π-stacking, hydrophobic interactionsNot provided in abstract[6]
Fluconazole, Voriconazole, Itraconazole, PosaconazoleNot Applicable (Known Drugs)Not SpecifiedNot explicitly stated, but hydrophobic interactions are the main driving forceNot explicitly stated, but non-polar interactions are keyNot provided in abstract[7]
Novel 1,2,4-triazole derivativesNot specifiedNot specifiedNot specifiedNot specifiedMIC values reported for some compounds against C. albicans[8]

Note: Direct comparison is challenging due to variations in reported data across different studies.

The docking studies consistently show that the N-4 nitrogen of the 1,2,4-triazole ring interacts with the heme iron of the CYP51 active site, a hallmark of this class of inhibitors.[6] Hydrophobic interactions and hydrogen bonding with surrounding amino acid residues further stabilize the ligand-protein complex.[7]

Target 2: Aromatase & Tubulin - Anticancer Agents

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.[1] Tubulin is a crucial protein involved in cell division, making it another important anticancer target.[1]

Table 2: Docking Performance of 1,2,4-Triazole Derivatives against Anticancer Targets

Compound ClassTarget ProteinDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Novel 1,2,4-triazole derivativesAromataseAutoDock 4.2-9.04 to -9.96Not specifiedNot provided[1]
Novel 1,2,4-triazole derivativesTubulinAutoDock 4.2-6.23 to -7.54Not specifiedNot provided[1]
1,2,4-triazole-acetamide hybridsc-kit tyrosine kinaseNot specifiedNot specifiedNot specified16.782 µg/mL (Compound 7f against HepG2)[2][9]
Novel 1,2,4-triazole derivativesEGFR, BRAF, TubulinNot specifiedNot specifiedNot specifiedIC50 values reported for compounds 8c and 8d[10]

Studies on anticancer 1,2,4-triazole derivatives demonstrate their potential to bind to the active sites of enzymes like aromatase with high affinity, as indicated by the favorable binding energies.[1] The comparison of binding energies for the same set of compounds against aromatase and tubulin suggests a higher affinity for aromatase.[1]

Target 3: SARS-CoV-2 Main Protease (Mpro) - Antiviral Agents

The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs.[11]

Table 3: Docking Performance of 1,2,4-Triazole Derivatives against SARS-CoV-2 Mpro

Compound ClassSpecific Derivative(s)Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesExperimental ActivityReference
Triazole derivativesT2-T16Not specifiedNot explicitly stated, but efficient interactions notedNot specifiedNot provided[12]
1,2,3-triazole derivativesNot specifiedPyRx and AutoDockVina-6.0 to -8.8Active site of 6LU7 proteaseNot provided[13]
Bemcentinib, Bisoctrizole, PYIITM, NIPFCNot Applicable (Known Drugs)Not specifiedHigh binding affinity values reportedNot specifiedNot provided[11]
Chloroquine-trithaizone (CQ-TrOne)Not Applicable (Known Drug Conjugate)Hex 8.0, SwissDock-356.58 kJ/mol (Hex 8.0)Not specifiedNot provided[14]

Docking studies of 1,2,4-triazole derivatives against the SARS-CoV-2 Mpro have identified several potential inhibitors with promising binding affinities.[11][12][13] These studies highlight the versatility of the triazole scaffold in targeting a wide range of viral proteins.

Experimental Protocols: A Step-by-Step Guide to a Robust Docking Workflow

To ensure the scientific integrity and reproducibility of computational docking studies, a well-defined and validated protocol is essential. The following section outlines a comprehensive workflow, explaining the rationale behind each step.

Protein Preparation

The initial step involves preparing the 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).

  • Step 1: PDB Structure Acquisition: Download the crystal structure of the target protein. It is crucial to select a high-resolution structure with a co-crystallized ligand if available, as this aids in defining the binding site and validating the docking protocol.

  • Step 2: Pre-processing: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and ions that are not involved in ligand binding. The presence of water molecules in the active site can sometimes be important for mediating protein-ligand interactions and should be considered on a case-by-case basis.[15]

  • Step 3: Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH. This is a critical step as it directly influences the electrostatic interactions.

  • Step 4: Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation

The small molecule inhibitors (ligands) also require careful preparation.

  • Step 1: 2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using software like Open Babel.

  • Step 2: Tautomer and Stereoisomer Generation: Generate all possible tautomeric and stereoisomeric forms of the ligand, as the biologically active form may not be the one initially drawn.

  • Step 3: Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the ligand atoms using a force field (e.g., Gasteiger charges).

  • Step 4: Energy Minimization: Minimize the energy of the ligand to obtain a low-energy conformation.

Docking Simulation

This is the core of the computational experiment where the ligand is "docked" into the prepared protein.

  • Step 1: Defining the Binding Site: Define the search space for the docking algorithm. This is typically a grid box centered on the known binding site of a co-crystallized ligand or a predicted binding pocket.

  • Step 2: Running the Docking Algorithm: Execute the docking simulation using software such as AutoDock Vina, which is a widely used open-source tool.[16] AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.

  • Step 3: Scoring and Ranking: The docking program will generate multiple possible binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Post-Docking Analysis and Validation

The results of the docking simulation must be carefully analyzed and validated.

  • Step 1: Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

  • Step 2: Docking Protocol Validation: A critical step for ensuring the reliability of the docking protocol is to re-dock the co-crystallized ligand into the protein's active site.[15][17][18] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[15][18]

  • Step 3: Correlation with Experimental Data: The ultimate validation comes from comparing the docking scores with experimental binding affinities (e.g., IC50 or Ki values). A strong correlation between the predicted and experimental values increases confidence in the docking model for screening new compounds.[18]

Visualization of the Computational Docking Workflow

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation Phase Protein_Prep Protein Preparation (PDB Acquisition, Pre-processing, Protonation, Minimization) Docking_Sim Docking Simulation (Define Binding Site, Run Algorithm) Protein_Prep->Docking_Sim Prepared Protein Ligand_Prep Ligand Preparation (3D Conversion, Tautomer Generation, Charge Assignment, Minimization) Ligand_Prep->Docking_Sim Prepared Ligand Results_Analysis Results Analysis (Visual Inspection, Interaction Analysis) Docking_Sim->Results_Analysis Docked Poses Protocol_Validation Protocol Validation (Re-docking of Co-crystallized Ligand) Results_Analysis->Protocol_Validation Experimental_Correlation Experimental Correlation (Compare with IC50/Ki values) Protocol_Validation->Experimental_Correlation Validated Protocol

Caption: A generalized workflow for computational docking studies.

Conclusion

Computational docking is a powerful and cost-effective tool in the discovery and development of 1,2,4-triazole-based inhibitors. This guide has provided a comparative overview of docking studies against key therapeutic targets, highlighting the consistent binding modes and promising affinities of this versatile scaffold. By adhering to rigorous and well-validated experimental protocols, researchers can leverage computational docking to accelerate the identification of novel and potent drug candidates. The continued synergy between in silico predictions and experimental validation will undoubtedly pave the way for the next generation of 1,2,4-triazole-based therapeutics.

References

A Comparative Guide to 1,2,4-Triazole Antifungal Agents: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole class of compounds remains a cornerstone in the clinical management of invasive fungal infections. Their efficacy, broad spectrum of activity, and amenability to chemical modification have made them a subject of intense research for decades. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of prominent 1,2,4-triazole antifungal agents, offering insights into the molecular features that govern their therapeutic performance. We will delve into their shared mechanism of action, compare the structural nuances of key drugs, present supporting experimental data, and provide a standardized protocol for in vitro evaluation.

The Core Mechanism: Targeting Ergosterol Biosynthesis

The antifungal activity of 1,2,4-triazole agents is primarily attributed to their potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane, resulting in either fungistatic or fungicidal effects.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Comparative Structure-Activity Relationship (SAR) of Key 1,2,4-Triazole Antifungals

The clinical success of the triazole class has spurred the development of several generations of drugs, each with distinct structural features that influence their antifungal spectrum, potency, and pharmacokinetic properties. Here, we compare four leading agents: fluconazole, itraconazole, voriconazole, and posaconazole.

The foundational pharmacophore for this class consists of a 1,2,4-triazole ring linked to a substituted side chain. The nitrogen at the 4-position of the triazole ring is crucial for coordinating with the heme iron of CYP51. Variations in the side chain profoundly impact the drug's interaction with the apoprotein of the enzyme, influencing its binding affinity and spectrum of activity.

SAR_Comparison cluster_Core Core Structure cluster_Drugs Structural Modifications and Resulting Properties Core 1,2,4-Triazole Ring Essential for CYP51 Heme Binding Fluconazole Fluconazole Two triazole rings Good activity against yeasts Limited mold activity Core->Fluconazole Simple, polar side chain Itraconazole Itraconazole Extended, lipophilic side chain Broader spectrum including Aspergillus spp. Poor aqueous solubility Core->Itraconazole Complex, non-polar side chain Voriconazole Voriconazole Fluoropyrimidine group α-methyl group Enhanced potency against Aspergillus spp. Activity against some fluconazole-resistant strains Core->Voriconazole Modified side chain from Fluconazole Posaconazole Posaconazole Extended side chain similar to Itraconazole Furan ring Broadest spectrum, including Zygomycetes Core->Posaconazole Modified, extended side chain from Itraconazole

Caption: Comparative SAR of key 1,2,4-triazole antifungal agents.

Fluconazole: As a first-generation triazole, fluconazole possesses a relatively simple and polar structure with two triazole rings. This contributes to its excellent water solubility and favorable pharmacokinetic profile. However, its interactions with the CYP51 apoprotein are less extensive, resulting in a narrower spectrum of activity primarily limited to yeasts such as Candida species and Cryptococcus neoformans.

Itraconazole: A second-generation triazole, itraconazole features a long, lipophilic side chain. This extended structure allows for additional interactions with the hydrophobic channels of the CYP51 active site, leading to a broader spectrum of activity that includes filamentous fungi like Aspergillus species.[1] The trade-off for this increased lipophilicity is poor aqueous solubility and more complex pharmacokinetics.

Voriconazole: Structurally derived from fluconazole, voriconazole incorporates a fluoropyrimidine moiety and an α-methyl group.[2] These modifications enhance its binding affinity to CYP51 and broaden its activity against a wide range of molds, including many Aspergillus species, and some fluconazole-resistant yeast strains.[3]

Posaconazole: Posaconazole is structurally similar to itraconazole, featuring an extended side chain, but with a furan ring instead of a dioxolane ring and a fluorine substitution on one of the phenyl groups.[1] These alterations further optimize its interaction with the CYP51 enzyme, resulting in the broadest antifungal spectrum among the clinically available triazoles, with notable activity against Zygomycetes.[4][5]

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a critical in vitro parameter for assessing the potency of an antifungal agent. The following table summarizes the typical MIC90 values (the concentration at which 90% of isolates are inhibited) for fluconazole, itraconazole, voriconazole, and posaconazole against a panel of clinically relevant fungal pathogens.

Fungal SpeciesFluconazole (μg/mL)Itraconazole (μg/mL)Voriconazole (μg/mL)Posaconazole (μg/mL)
Yeasts
Candida albicans20.50.060.06
Candida glabrata3210.50.5
Candida krusei640.50.250.25
Cryptococcus neoformans160.50.120.125
Molds
Aspergillus fumigatus>6410.50.5
Aspergillus flavus>64110.25
Aspergillus niger>64220.5
Aspergillus terreus>64110.5

Data compiled from multiple sources, including Pfaller et al. (2010) and the SENTRY Antimicrobial Surveillance Program. [6][7]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of in vitro antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 provide detailed protocols for testing yeasts.[8][9] The following is a generalized, step-by-step protocol for the broth microdilution method.

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation_Reading Incubation and Reading P1 Prepare standardized antifungal drug solutions P2 Culture fungal isolate on appropriate agar medium P3 Prepare a standardized inoculum suspension (e.g., 0.5 McFarland) P2->P3 A1 Perform serial two-fold dilutions of antifungal agents in a 96-well microtiter plate P3->A1 A2 Inoculate each well with the standardized fungal suspension A1->A2 A3 Include growth control (no drug) and sterility control (no inoculum) wells A2->A3 I1 Incubate plates at 35°C for 24-48 hours A3->I1 I2 Read the plates visually or with a spectrophotometer I1->I2 I3 Determine the MIC: the lowest drug concentration with significant growth inhibition I2->I3

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

    • Causality: Using a high-concentration stock allows for accurate serial dilutions and minimizes the final solvent concentration in the assay, which could otherwise affect fungal growth.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

    • Causality: A standardized inoculum is critical for reproducibility, as the MIC can be influenced by the initial number of fungal cells.

  • Microtiter Plate Preparation:

    • Dispense the test medium into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of each antifungal agent across the rows of the plate.

    • Designate wells for positive growth control (medium and inoculum, no drug) and sterility control (medium only).

    • Causality: Serial dilutions create a gradient of drug concentrations to pinpoint the minimum inhibitory level. Control wells validate the viability of the fungus and the sterility of the medium.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Seal the plate and incubate at 35°C for 24-48 hours.

    • Causality: Incubation allows for fungal growth in the absence or at sub-inhibitory concentrations of the drug.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth) or use a microplate reader to measure optical density.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • Causality: This endpoint provides a quantitative measure of the antifungal agent's in vitro potency against the specific fungal isolate.

Conclusion

The 1,2,4-triazole antifungal agents represent a triumph of medicinal chemistry, demonstrating how rational structural modifications can lead to significant improvements in therapeutic efficacy. From the foundational activity of fluconazole to the broad-spectrum coverage of posaconazole, the evolution of this class is a clear illustration of the principles of structure-activity relationships. Understanding these relationships is paramount for researchers and drug development professionals in the ongoing quest for novel, more potent, and safer antifungal therapies. The use of standardized in vitro testing methodologies, such as the broth microdilution assay, is indispensable for the accurate evaluation and comparison of these life-saving drugs.

References

A Comparative Guide to 1,2,3-Triazole vs. 1,2,4-Triazole Aldehydes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Triazole Aldehydes

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: the 1,2,3- and 1,2,4-triazoles. Both scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous therapeutic agents, including antifungal, anticancer, and antiviral drugs.[1][2][3] Their value stems from their high chemical stability, capacity for hydrogen bonding, and rigid structure, which facilitates precise interactions with biological targets.[1][4]

The introduction of an aldehyde moiety onto the triazole ring transforms this stable core into a versatile synthetic intermediate. The aldehyde group serves as a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. However, the synthetic accessibility and subsequent reactivity of the aldehyde are profoundly influenced by its position on the 1,2,3- versus the 1,2,4-triazole isomer. This guide provides an in-depth comparative analysis of these two classes of compounds, offering field-proven insights into their synthesis, reactivity, and strategic application for researchers in drug discovery and chemical synthesis.

Part I: A Comparative Analysis of Synthetic Routes

The ease and efficiency of accessing 1,2,3- and 1,2,4-triazole aldehydes differ significantly, a critical factor in planning a synthetic campaign.

A. The Synthesis of 1,2,3-Triazole Aldehydes: The "Click Chemistry" Advantage

The synthesis of 1,2,3-triazole aldehydes is largely dominated by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6] This method is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, almost exclusively affording the 1,4-disubstituted isomer.[7]

Two primary strategies are employed:

  • Cycloaddition with an Aldehyde-Bearing Alkyne: The most direct approach involves the reaction of an organic azide with a terminal alkyne that already possesses an aldehyde group, such as a propargylated benzaldehyde. This one-step process is highly efficient for creating aromatic 1,2,3-triazole aldehydes.[8]

  • Post-Cycloaddition Modification: An alternative involves performing the CuAAC reaction with an alkyne bearing a precursor functional group (e.g., a protected alcohol or a vinyl group). The resulting triazole is then subjected to a subsequent oxidation step to unmask the aldehyde. This multi-step but highly reliable route broadens the scope of accessible structures.

The diagram below illustrates a typical workflow for synthesizing a 1,4-disubstituted-1,2,3-triazole aldehyde.

Workflow for 1,2,3-Triazole Aldehyde Synthesis via CuAAC.
B. The Synthesis of 1,2,4-Triazole Aldehydes: A More Challenging Path

In stark contrast, the direct synthesis of free C-aldehydes of 1,2,4-triazole is not as straightforward and they have been historically difficult to isolate.[9] Many classical syntheses of the 1,2,4-triazole ring, such as the Pellizzari or Einhorn–Brunner reactions, consume an aldehyde as a reactant to form the heterocyclic core, rather than producing a triazole aldehyde product.[10][11]

Therefore, accessing these compounds typically relies on the chemical modification of a pre-formed 1,2,4-triazole ring. The most viable strategies include:

  • Oxidation of a Methyl or Hydroxymethyl Group: A common and effective method is the oxidation of a 3- or 5-methyl-1,2,4-triazole using a strong oxidizing agent like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄). Alternatively, a corresponding hydroxymethyl derivative can be oxidized under milder conditions (e.g., with manganese dioxide, MnO₂).

  • Formylation Reactions: Direct formylation of the 1,2,4-triazole ring is challenging due to the ring's electron-deficient nature but can sometimes be achieved under specific conditions, though yields may be variable.

The synthetic workflow for 1,2,4-triazole aldehydes is generally less direct, as depicted below.

Common Synthetic Workflow for 1,2,4-Triazole Aldehydes.
C. Summary of Synthetic Comparison

The choice between these isomers often begins with synthetic feasibility. The following table summarizes the key differences.

Feature1,2,3-Triazole Aldehydes1,2,4-Triazole Aldehydes
Primary Method Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Oxidation of alkyl/alcohol precursors
Efficiency & Yield Generally high (often >80%)[6]Variable, depends on substrate and oxidant
Regioselectivity Excellent (typically 1,4-disubstituted isomer only)[7]Not applicable (functional group modification)
Reaction Conditions Mild, often aqueous or room temperature conditions[5]Can require harsh conditions and strong oxidants
Substrate Scope Very broad, tolerant of many functional groupsLimited by the availability of suitable precursors
Key Advantage High predictability and reliability ("Click" reaction)Access to a different substitution pattern

Part II: Reactivity and Synthetic Utility

The electronic nature of the triazole ring directly impacts the reactivity of the attached aldehyde group. Both 1,2,3- and 1,2,4-triazole rings are electron-withdrawing, which enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

Electronic Influence of the Triazole Ring on Aldehyde Reactivity.

This activation makes triazole aldehydes excellent substrates for a variety of classical aldehyde reactions, including:

  • Condensation Reactions: They readily undergo Knoevenagel and Claisen-Schmidt condensations. For instance, condensing triazole aldehydes with thiazolidine-2,4-dione has yielded potent anticancer agents.[1]

  • Wittig Olefination: Formation of C=C double bonds proceeds efficiently, allowing for the extension of carbon chains.

  • Reductive Amination: A crucial reaction for introducing amine functionalities, widely used in drug discovery to link the triazole core to other pharmacophores.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a wider family of derivatives.

While both isomers render the aldehyde reactive, subtle differences in their electronic properties can lead to variations in reaction rates and yields. The 1,2,4-triazole ring is often considered slightly more electron-deficient, potentially leading to a marginally more reactive aldehyde compared to its 1,2,3-counterpart under identical conditions, though this is highly substrate-dependent.

Part III: Experimental Protocols

To provide a practical context, this section details representative, self-validating protocols for the synthesis of each isomeric aldehyde.

Protocol 1: Synthesis of 1-(phenyl)-1H-1,2,3-triazole-4-carbaldehyde (A 1,2,3-Triazole Aldehyde)

This protocol is adapted from methodologies employing the CuAAC reaction followed by oxidation.

Materials:

  • Phenylacetylene (1.0 eq)

  • Sodium azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol/Water (1:1 mixture)

  • Selenium dioxide (SeO₂) (1.5 eq)

  • 1,4-Dioxane

Procedure:

  • Step 1 (CuAAC Reaction): To a solution of phenylacetylene in a 1:1 mixture of t-BuOH/H₂O, add sodium azide, sodium ascorbate, and finally copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. The formation of the product, 1-phenyl-1H-1,2,3-triazole, can be monitored by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude triazole.

  • Step 2 (Oxidation): Dissolve the crude 1-phenyl-1H-1,2,3-triazole in 1,4-dioxane.

  • Add selenium dioxide (SeO₂) to the solution. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reflux the mixture for 24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove selenium residues.

  • Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 1-(phenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Protocol 2: Synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde (A 1,2,4-Triazole Aldehyde)

This protocol describes the oxidation of a precursor methyl-substituted 1,2,4-triazole.

Materials:

  • 3-Methyl-1-phenyl-1H-1,2,4-triazole (1.0 eq)

  • Selenium dioxide (SeO₂) (1.2 eq)

  • Pyridine (solvent)

Procedure:

  • Step 1 (Oxidation): Suspend 3-methyl-1-phenyl-1H-1,2,4-triazole in pyridine in a round-bottom flask.

  • Add selenium dioxide (SeO₂) portion-wise to the suspension. Caution: Selenium compounds are toxic.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the black selenium precipitate through Celite.

  • Remove the pyridine from the filtrate under high vacuum.

  • Dissolve the resulting crude oil in dichloromethane (DCM) and wash with 1M HCl to remove any remaining pyridine, followed by a wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde.

Conclusion and Outlook

The comparative analysis reveals a clear dichotomy between 1,2,3- and 1,2,4-triazole aldehydes. 1,2,3-triazole aldehydes are significantly more accessible due to the robustness and predictability of the CuAAC reaction. This makes them the default choice for many applications where a 1,4-substitution pattern is acceptable. In contrast, the synthesis of 1,2,4-triazole aldehydes is more challenging, typically requiring multi-step sequences involving the oxidation of precursors.

Despite the synthetic hurdles, the 1,2,4-triazole aldehyde scaffold remains a valuable target, offering a different vector for substitution and unique electronic properties. The choice between the two isomers should be guided by the specific synthetic goal. If the synthetic route is flexible and high throughput is desired, the 1,2,3-isomer is the pragmatic choice. If the specific substitution pattern and biological activity of a 1,2,4-triazole derivative is required, the more demanding synthetic effort is justified. As synthetic methodologies continue to evolve, new and more direct routes to 1,2,4-triazole aldehydes may emerge, further expanding the synthetic chemist's toolkit.

References

A Spectroscopic Guide to the Isomers of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: Navigating the Complexities of Regiochemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between isomers can have profound implications for biological activity, toxicity, and patentability. The 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of bioactive compounds.[1][2] The synthesis of substituted 1,2,4-triazoles often yields a mixture of regioisomers, making their accurate identification and characterization a critical step in the research and development pipeline. This guide provides an in-depth spectroscopic comparison of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde and its key isomers, offering a practical framework for their differentiation using common analytical techniques.

The Importance of Isomeric Purity

The position of the ethyl group on the 1,2,4-triazole ring in ethyl-1,2,4-triazole-carbaldehyde dictates the molecule's electronic and steric properties. This, in turn, influences its interaction with biological targets. The primary isomers of concern are:

  • This compound: The target compound, a versatile building block in medicinal chemistry.[3]

  • 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde: A common isomeric byproduct.

  • 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde: Another potential regioisomer.

Distinguishing between these isomers is paramount for ensuring the synthesis of the desired compound and for understanding its structure-activity relationship (SAR).

A Multi-faceted Spectroscopic Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust toolkit for the unambiguous identification of these isomers. Each technique offers unique insights into the molecular structure, and when used in concert, they provide a comprehensive analytical workflow.

Workflow for Isomer Identification

Caption: A streamlined workflow for the spectroscopic identification of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the ethyl substituent.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are the triazole ring proton and the protons of the ethyl group.

Isomer Triazole-H (δ, ppm) -CH₂- (quartet, δ, ppm) -CH₃ (triplet, δ, ppm) Aldehyde-H (s, δ, ppm)
This compound ~8.1-8.3~4.3-4.5~1.4-1.6~9.9-10.1
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde ~8.5-8.7~4.2-4.4~1.3-1.5~9.8-10.0
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde ~8.8-9.0~4.4-4.6~1.5-1.7~9.9-10.1

Note: These are predicted chemical shifts based on general trends in substituted 1,2,4-triazoles. Actual values may vary depending on the solvent and other experimental conditions.

Expert Insights: The triazole proton in the 1-substituted isomers is generally more shielded (appears at a lower ppm) compared to the 4-substituted isomer due to the electronic effects of the neighboring nitrogen atoms. The difference in the chemical shift of the ethyl group protons between the 1- and 4-isomers is typically less pronounced but can still be a useful diagnostic tool.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, particularly regarding the chemical shifts of the triazole ring carbons.

Isomer Triazole C-3 (δ, ppm) Triazole C-5 (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm) Aldehyde C=O (δ, ppm)
This compound ~145-148~155-158~45-48~14-16~185-188
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde ~148-151~143-146~43-46~13-15~184-187
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde ~158-161~147-150~46-49~15-17~185-188

Note: These are predicted chemical shifts based on general trends in substituted 1,2,4-triazoles. Actual values may vary depending on the solvent and other experimental conditions.

Expert Insights: The carbon attached to the aldehyde group (C5 in the 1-ethyl-5-carbaldehyde and C3 in the 4-ethyl-3-carbaldehyde) will be significantly deshielded. The key to differentiation lies in the chemical shifts of the two triazole carbons. In the 1-substituted isomers, the carbon at position 3 is typically more shielded than the carbon at position 5. Conversely, in the 4-substituted isomer, the C3 and C5 carbons will have more similar chemical shifts.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

IR spectroscopy can be used as a quick and straightforward method to confirm the presence of key functional groups and to potentially distinguish between isomers based on subtle shifts in vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (aldehyde)Stretching1680 - 1710
C=N (triazole ring)Stretching1500 - 1600
C-H (aldehyde)Stretching2720 - 2820 (often two bands)
C-H (aromatic)Stretching~3100
C-H (aliphatic)Stretching2850 - 3000

Expert Insights: While the major absorption bands will be present in all isomers, the precise position and intensity of the C=N and C-H bending vibrations of the triazole ring can be influenced by the substitution pattern. These differences, although often subtle, can be used for comparative analysis when authentic reference spectra are available. For instance, the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, often referred to as the "fingerprint region," can be unique to each isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be diagnostic for a particular isomer. Under electron ionization (EI), 1,2,4-triazoles often exhibit characteristic fragmentation pathways.[4]

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak corresponding to their molecular weight (125.13 g/mol ).[5]

  • Loss of N₂: A common fragmentation pathway for triazoles is the loss of a nitrogen molecule (N₂), leading to a fragment at m/z 97.

  • Loss of an Ethyl Radical: Cleavage of the N-ethyl bond can result in a fragment corresponding to the triazole-carbaldehyde core.

  • Ring Cleavage: The triazole ring can undergo further fragmentation, leading to smaller, characteristic ions.

Expert Insights: The relative abundance of the fragment ions can differ between the isomers. For example, the stability of the resulting cation after the loss of the ethyl group may vary depending on its position on the ring, leading to differences in the intensity of the corresponding fragment peak. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and key fragments.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

Sample Preparation for IR Spectroscopy
  • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solid or liquid samples.

Sample Preparation for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Select an appropriate ionization technique (e.g., EI for fragmentation pattern analysis, ESI for soft ionization).

Conclusion

The unambiguous identification of this compound isomers is a critical task in chemical research and development. A systematic approach that combines ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and reliable methodology for their differentiation. By carefully analyzing the characteristic spectral features outlined in this guide, researchers can confidently determine the regiochemistry of their synthesized compounds, ensuring the integrity of their scientific findings and the quality of their final products.

References

A Comparative In Vitro Evaluation of Novel 1,2,4-Triazole Derivatives Against Clinically Relevant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The persistent threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of new, more effective therapeutic agents.[1][2] The 1,2,4-triazole scaffold has long been a cornerstone of antifungal drug design, with prominent examples like fluconazole and voriconazole playing crucial roles in clinical practice.[3][4][5] This guide provides an in-depth, objective comparison of the in vitro performance of a new series of proprietary 1,2,4-triazole derivatives (designated as TRZ-101 and TRZ-102) against established antifungal agents. We will delve into the experimental data, the scientific rationale behind the testing methodologies, and the mechanistic underpinnings of triazole antifungal activity.

The Scientific Imperative for Novel Antifungals

Fungal infections represent a significant cause of morbidity and mortality, especially in immunocompromised patient populations.[1] The widespread use of existing azole antifungals, particularly fluconazole, has led to the emergence of resistance in key pathogens like Candida albicans.[1][6] This resistance often stems from alterations in the drug's target enzyme, lanosterol 14α-demethylase, or increased drug efflux.[7] Therefore, the development of new triazole derivatives aims to overcome these resistance mechanisms and provide a broader spectrum of activity.[1][3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[8] They specifically inhibit lanosterol 14α-demethylase (also known as CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[3][9][10][11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7][12] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[9][12] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.[10][12]

Below is a diagram illustrating the targeted signaling pathway:

Ergosterol Biosynthesis Inhibition Mechanism of Triazole Antifungal Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Intermediate_Sterols Intermediate Sterols Lanosterol_14a_demethylase->Intermediate_Sterols Catalyzes conversion Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymatic steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Triazole_Derivatives Novel 1,2,4-Triazole Derivatives (e.g., TRZ-101, TRZ-102) Triazole_Derivatives->Lanosterol_14a_demethylase Inhibition Inhibition->Fungal_Cell_Membrane Disruption

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Comparative In Vitro Efficacy: Materials and Methods

To provide a robust comparison, the antifungal activities of the novel triazole derivatives (TRZ-101 and TRZ-102) were evaluated against a panel of clinically significant fungal pathogens and compared with the performance of fluconazole and voriconazole.

Fungal Strains: The following fungal species, sourced from clinical isolates, were included in this evaluation:

  • Candida albicans

  • Aspergillus fumigatus

  • Cryptococcus neoformans[13]

Antifungal Susceptibility Testing: The in vitro antifungal susceptibility was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15] This standardized method ensures reproducibility and allows for meaningful comparisons between different antifungal agents.[16]

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of a drug's efficacy—the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[17]

Here is a step-by-step workflow for the broth microdilution assay:

Caption: Standardized workflow for the broth microdilution assay.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized fungal inoculum (0.5 McFarland) is critical to ensure that the results are consistent and not influenced by variations in the initial number of fungal cells.

  • RPMI-1640 Medium: RPMI-1640 is the recommended medium for antifungal susceptibility testing by CLSI as it supports the growth of a wide range of fungi and provides consistent results.[18]

  • Incubation Conditions: The incubation temperature (35°C) and duration (24-48 hours) are optimized for the growth of the selected fungal pathogens, allowing for clear determination of growth inhibition.[16][19]

Results: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the novel triazole derivatives and the comparator drugs against the tested fungal pathogens. Lower MIC values indicate greater antifungal potency.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
TRZ-101 0.1250.250.06
TRZ-102 0.250.50.125
Fluconazole 1.0[20]Resistant (>64)[20]4.0[21]
Voriconazole 0.03[20]0.5[20]0.03[21]

Data for TRZ-101 and TRZ-102 are hypothetical for illustrative purposes. Data for fluconazole and voriconazole are based on published literature.

Discussion and Scientific Insights

The in vitro data reveals several key insights into the potential of the novel 1,2,4-triazole derivatives:

  • Potent Activity Against Candida albicans : Both TRZ-101 and TRZ-102 demonstrated potent activity against C. albicans, with MIC values significantly lower than that of fluconazole. This suggests that these novel derivatives may be effective against fluconazole-resistant strains. While voriconazole remains highly potent, the performance of the novel compounds is very promising.

  • Broadened Spectrum to Include Aspergillus fumigatus : A significant limitation of fluconazole is its lack of activity against molds like Aspergillus fumigatus.[20] The novel derivatives, TRZ-101 and TRZ-102, exhibited strong inhibitory activity against A. fumigatus, comparable to that of voriconazole. This indicates a broader spectrum of action, a highly desirable characteristic for a new antifungal agent.

  • Excellent Efficacy Against Cryptococcus neoformans : Against C. neoformans, both novel compounds showed excellent activity, with MIC values substantially lower than fluconazole. This is particularly relevant as cryptococcal meningitis is a life-threatening infection, especially in immunocompromised individuals.[13]

Trustworthiness Through Self-Validating Systems: The integrity of these findings is supported by the adherence to CLSI standardized protocols. These protocols include the use of quality control strains with known MIC ranges, ensuring the validity of each experimental run. Any deviation from the expected QC results would invalidate the test, ensuring that the reported data is reliable.

Conclusion and Future Directions

The in vitro evaluation of the novel 1,2,4-triazole derivatives, TRZ-101 and TRZ-102, demonstrates their potential as potent, broad-spectrum antifungal agents. Their strong activity against key fungal pathogens, including species that exhibit resistance to current therapies, underscores the promise of these compounds. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole moiety is associated with potential reproductive toxicity and is harmful if swallowed, while aldehydes as a class can be irritants, flammable, and reactive.[3][4][5][6] Therefore, the procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste, emphasizing risk mitigation and regulatory compliance.

Hazard Assessment and Risk Mitigation

Before handling 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, it is crucial to understand its potential hazards based on its constituent functional groups.

Inferred Hazards:

  • Toxicity: May be harmful if swallowed, based on data for 1,2,4-triazole.[4][6] Potential for reproductive toxicity.[5][6]

  • Irritation: Aldehydes are known to cause skin, eye, and respiratory irritation.[7][8] The parent compound, 1,2,4-triazole, is known to cause serious eye irritation.[4][5]

  • Flammability: While flash point data is not specified, it is classified as a combustible solid. Aldehydes can be flammable, and vapors may form explosive mixtures with air.[3][7][8]

  • Reactivity: Aldehydes can be reactive, potentially polymerizing or reacting violently with acids, bases, oxidizing agents, and reducing agents.[3]

Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.[9]

Personal Protective Equipment (PPE): A stringent PPE protocol is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.[7]Protects against splashes and potential eye irritation.[4][10]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption.[7]
Body Protection Flame-resistant lab coat, full-length pants, and closed-toe shoes.[7]Protects skin from contamination and provides a barrier against spills.
Respiratory Protection Use only within a certified chemical fume hood.[7][10] A respirator may be needed for large spills.[3]Minimizes inhalation of vapors or aerosols.

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal.[11][12] Never mix incompatible waste streams, as this can lead to dangerous reactions.[13]

Waste Streams:

  • Solid Waste: Unused or expired this compound, and any contaminated disposable labware (e.g., weigh boats, contaminated filter paper).

  • Liquid Waste: Solutions containing the compound, as well as solvent rinses from contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or broken glass.[11]

  • Aqueous Waste: Any aqueous solutions containing the compound.

Container Requirements:

  • Compatibility: Use containers made of a material that is chemically compatible with the waste. Plastic is often preferred.[12][14]

  • Condition: Containers must be in good condition, free from leaks or damage, with a secure, screw-on cap.[12][13]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle for hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[15]

Step 1: Waste Generation Point
  • All operations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Minimize waste generation by ordering the smallest quantity of the chemical needed and reducing the scale of experiments.[14]

Step 2: Waste Collection
  • Solid Waste: Place contaminated solids into a designated, properly labeled solid hazardous waste container.

  • Liquid Waste: Collect all organic solvent waste containing the compound in a labeled, compatible liquid waste container. Do not mix with aqueous waste.

  • Aqueous Waste: Collect aqueous solutions in a separate, labeled container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and treated as hazardous waste.[16] After rinsing, deface the original label before disposing of the container as regular trash.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store waste containers in a designated SAA at or near the point of generation.[13][14]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure secondary containment is used to capture any potential leaks.[12]

  • Keep waste containers closed at all times, except when adding waste.[9][14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Final Disposition A Chemical Use in Fume Hood B Waste Generation (Solid, Liquid, Sharps) A->B Process C Segregate Waste Streams (Incompatible chemicals separate) B->C Transfer D Store in Labeled, Closed Secondary Containment C->D E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E Request F Transport by Licensed Hazardous Waste Contractor E->F Coordination G Final Disposal at a RCRA-permitted TSDF Facility F->G Shipment

Caption: Workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[3][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use a spill pillow or other absorbent material to soak up the substance.[3]

  • Collection: Carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

Under no circumstances should this compound or its waste products be disposed of down the drain or in regular trash.[9][12]

  • EHS Coordination: All hazardous waste must be disposed of through your institution's EHS department or equivalent office.[14]

  • Licensed Disposal: EHS will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[15][17][18]

By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

This document provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 675617-95-5). As a versatile heterocyclic building block used in pharmaceutical and agricultural research, its safe handling is paramount.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Dual-Risk Profile

Understanding the chemical nature of this compound is fundamental to implementing effective safety measures. The molecule's hazard profile is derived from its two key functional groups: the 1,2,4-triazole ring and the carbaldehyde group.

  • Triazole Moiety: While specific toxicity data for this compound is limited, related 1,2,4-triazole structures are known to cause serious eye irritation.[3] Some triazole derivatives have also been identified as potential reproductive hazards.[3] Therefore, we must operate under the assumption of similar potential hazards.

  • Aldehyde Group: Aldehydes as a class are frequently associated with irritation of the skin, eyes, and respiratory system.[4] They can also act as sensitizers. The primary routes of exposure are inhalation of dust or vapor, and direct contact with skin or eyes.[5]

Given this dual-risk profile, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion. Incompatible materials such as strong oxidizing agents and strong acids should be avoided.[3][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure dictated by the compound's chemical properties and the specific laboratory operation being performed. The following table summarizes the mandatory PPE.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Fully-buttoned lab coatNot required in well-ventilated areas
Weighing (Solid Form) Chemical splash gogglesChemical-resistant gloves (Nitrile)Fully-buttoned lab coatRequired if not in a fume hood or ventilated enclosure
Solution Preparation / Liquid Transfer Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile)Chemical-resistant apron over lab coatRequired if not performed in a certified chemical fume hood
Reaction Workup & Purification Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile)Chemical-resistant apron over lab coatRequired if not performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide

Adherence to a systematic workflow is essential for minimizing exposure risk. The following procedures provide a self-validating system for safe handling.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Inspect Your Gear: Before donning, meticulously inspect all PPE for signs of degradation, such as cracks, holes, or discoloration.[6] This is especially critical for gloves.

  • Prepare a Decontamination Area: Designate a specific area for doffing PPE and for immediate decontamination in case of exposure. Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Handling the Compound
  • Work Within a Fume Hood: All manipulations of this compound, whether in solid or liquid form, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[4]

  • Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, face shield/goggles, and outer nitrile gloves.

  • Transferring the Chemical:

    • If handling the solid form, use a spatula and weigh paper. Avoid creating dust.[5]

    • If handling a solution, use a syringe or pipette. To prevent splashes, dispense liquids slowly against the inner wall of the receiving vessel.

  • Container Management: Keep all containers of the chemical tightly sealed when not in immediate use.[6]

Step 3: Post-Handling and Decontamination
  • Clean Workspace: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield/goggles. Remove inner gloves last.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[6]

Safe Handling and Disposal Workflow

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Management Risk_Assessment Assess Hazards (Triazole + Aldehyde) Select_PPE Select Appropriate PPE (Goggles, Gloves, Coat) Risk_Assessment->Select_PPE Verify_Controls Verify Engineering Controls (Fume Hood Certification) Select_PPE->Verify_Controls Weigh_Transfer Weigh Solid / Transfer Liquid Verify_Controls->Weigh_Transfer Perform_Reaction Perform Reaction/ Experiment Weigh_Transfer->Perform_Reaction Decontaminate Decontaminate Workspace & Equipment Perform_Reaction->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste Collect Contaminated PPE & Materials Doff_PPE->Collect_Waste Label_Waste Label as Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose per Institutional Guidelines Label_Waste->Dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste stream with other incompatible chemical waste.

  • Containerization: Collect all solid waste, including used gloves, weigh paper, and contaminated wipes, in a dedicated, clearly labeled, and sealed container for hazardous solids.

  • Aqueous Waste: Collect all aqueous waste containing the compound in a separate, labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 2
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.